Auristatin E (GMP)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWDZACBATWTAU-FEFUEGSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H69N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160800-57-7 | |
| Record name | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Potent Anti-Cancer Agent: The Origin and Discovery of Auristatin E
A Technical Guide for Researchers and Drug Development Professionals
Auristatin E, a powerful synthetic antineoplastic agent, has carved a significant niche in the landscape of targeted cancer therapy. Its journey from a marine mollusk to a key component of antibody-drug conjugates (ADCs) is a testament to the intricate process of natural product discovery and medicinal chemistry. This guide provides an in-depth exploration of the origin, discovery, and core characteristics of Auristatin E, tailored for researchers, scientists, and professionals in drug development.
From Sea Hare to Laboratory: The Natural Origins
The story of Auristatin E begins with the discovery of the dolastatins, a class of potent antimitotic peptides. In a pursuit spanning two decades, Dr. G. R. Pettit and his team at Arizona State University undertook the monumental task of isolating and characterizing cytotoxic compounds from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean.[1][2] This laborious effort, which involved processing approximately 1,600 kg of the sea hare, led to the isolation of a series of unique peptides, designated dolastatins 1-15.[1]
Among these, dolastatin 10 emerged as a compound of exceptional interest due to its unprecedented potency against a range of cancer cell lines.[1][3] The yield of dolastatin 10 from its natural source was incredibly low, in the range of 10⁻⁶ to 10⁻⁷ percent, highlighting the challenges of natural product isolation.[1][2]
Further research revealed that the true origin of dolastatin 10 was not the sea hare itself, but rather a cyanobacterium, Symploca sp., on which the mollusk feeds.[4][5] This discovery underscored the importance of marine microorganisms as a rich source of novel bioactive compounds.
The Birth of Auristatin E: Synthetic Innovation
The remarkable potency of dolastatin 10 spurred significant interest in its therapeutic potential. However, its complex structure and low natural abundance made large-scale production and clinical development challenging. This led to the development of synthetic analogs, giving rise to the auristatin family of compounds.
Auristatin E is a synthetic analog of dolastatin 10.[6] Its creation was a pivotal step, enabling a more accessible and scalable supply for extensive research and clinical application. A key modification in the development of related auristatins, such as Monomethyl Auristatin E (MMAE), was the alteration of the N-terminus, which provided a site for conjugation to monoclonal antibodies without significantly compromising its potent cytotoxicity.[7] MMAE is, in fact, desmethyl-auristatin E, meaning its N-terminal amino group has a single methyl substituent instead of two.
Mechanism of Action: Disrupting the Cellular Scaffolding
Auristatin E and its derivatives exert their potent cytotoxic effects by interfering with a fundamental process of cell division: microtubule dynamics. They are highly effective inhibitors of tubulin polymerization.[3][6]
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. The proper functioning of the mitotic spindle is critical for the accurate segregation of chromosomes during cell division.
Auristatin E binds to the vinca domain of tubulin, disrupting the assembly of microtubules.[3] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death. The mechanism of action is central to its efficacy as an anti-cancer agent, as it preferentially targets rapidly dividing cancer cells.
Below is a diagram illustrating the signaling pathway of tubulin polymerization inhibition by Auristatin E.
Caption: Mechanism of tubulin polymerization inhibition by Auristatin E.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of Auristatin E and its precursor, dolastatin 10, has been evaluated against a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating their potent anti-proliferative activity at nanomolar and even sub-nanomolar concentrations.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 | [3][8] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |
| Dolastatin 10 | DU-145 | Human Prostate Cancer | 0.5 | [2] |
| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [2] |
| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [2] |
| Monomethyl Auristatin E (MMAE) | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [9][10][11] |
| Monomethyl Auristatin E (MMAE) | HEK293 | Kidney Cancer | 4.24 ± 0.37 | [9][10][11] |
| Monomethyl Auristatin E (MMAE) | L2987 | Human Lung Adenocarcinoma | <1 | [6] |
| Monomethyl Auristatin E (MMAE) | DX3puroβ6 | Melanoma | 0.058 ± 0.003 | [12] |
| Monomethyl Auristatin E (MMAE) | BxPC-3 | Pancreatic Cancer | 65.1 ± 10.6 | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the discovery and characterization of dolastatin 10 and Auristatin E.
Isolation of Dolastatin 10 from Dolabella auricularia
The original isolation of dolastatin 10 was a multi-step process involving large-scale extraction and chromatography.
Workflow for the Isolation of Dolastatin 10
Caption: A simplified workflow for the isolation of dolastatin 10.
Protocol Overview:
-
Collection and Extraction: Large quantities of Dolabella auricularia were collected and subjected to solvent extraction, typically with a mixture of methylene chloride and methanol.
-
Solvent Partitioning: The crude extract was partitioned between different immiscible solvents to separate compounds based on their polarity.
-
Chromatography: The resulting fractions were subjected to multiple rounds of chromatographic separation. This included techniques like gel permeation chromatography (e.g., Sephadex LH-20) followed by repeated high-performance liquid chromatography (HPLC) steps.
-
Bioassay-Guided Fractionation: Throughout the purification process, fractions were tested for their cytotoxic activity using cancer cell lines, such as the P388 murine leukemia cell line. This bioassay-guided approach allowed researchers to focus on the most potent fractions, ultimately leading to the isolation of pure dolastatin 10.
Chemical Synthesis of Auristatin E
The total synthesis of Auristatin E and its derivatives is a complex multi-step process involving peptide coupling reactions. A general overview of a convergent synthetic approach is provided below.
Protocol Overview:
-
Synthesis of Peptide Fragments: The synthesis typically begins with the preparation of protected amino acid building blocks, including the unique amino acids found in the dolastatin structure. These are then coupled to form smaller peptide fragments.
-
Convergent Assembly: The pre-synthesized fragments are then coupled together in a convergent manner to construct the full peptide backbone of Auristatin E. This approach is often more efficient than a linear, step-by-step synthesis.
-
Deprotection and Purification: Finally, all protecting groups are removed from the synthesized peptide, and the final product is purified using techniques such as HPLC to yield pure Auristatin E.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Auristatin E (or other test compounds) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Protocol Overview:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., containing GTP and glutamate), and the test compound (Auristatin E) at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by increasing the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm, which is proportional to the formation of microtubules.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to that of a control (vehicle only). The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) can be determined.
Conclusion
The discovery of Auristatin E is a compelling example of how natural products can inspire the development of highly potent therapeutic agents. From its origins in a marine ecosystem to its chemical synthesis and elucidation of its mechanism of action, the journey of Auristatin E has provided a powerful warhead for the development of next-generation antibody-drug conjugates. The in-depth understanding of its origin, synthesis, and biological activity is crucial for researchers and drug development professionals seeking to leverage its therapeutic potential in the ongoing fight against cancer.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical and physical properties of GMP Auristatin E.
An In-depth Technical Guide to the Biochemical and Physical Properties of GMP Auristatin E
Introduction
Monomethyl Auristatin E (MMAE), also known as Vedotin, is a synthetic, highly potent antineoplastic agent derived from the natural product dolastatin 10.[1][] Due to its extreme cytotoxicity, approximately 100 to 1000 times more potent than doxorubicin, it is not administered as a standalone drug.[][3] Instead, it serves as a critical cytotoxic payload in the design of Antibody-Drug Conjugates (ADCs).[3][4] In this context, MMAE is attached to a monoclonal antibody (mAb) via a specialized linker.[] This ADC construct allows for the targeted delivery of the cytotoxic agent directly to cancer cells expressing a specific surface antigen, thereby maximizing efficacy while minimizing systemic toxicity.[]
The production of MMAE for clinical applications, particularly as a component of an ADC, must adhere to stringent Current Good Manufacturing Practice (cGMP) guidelines.[5][6] These regulations ensure the quality, purity, and consistency of the final product, which is critical for both regulatory approval and patient safety.[7] This technical guide provides a comprehensive overview of the core biochemical and physical properties of GMP-grade Auristatin E, details key experimental protocols for its characterization, and outlines its mechanism of action.
Physical and Chemical Properties
The physical and chemical characteristics of GMP Auristatin E are fundamental to its formulation, stability, and use in ADC development. As a synthetic derivative of a peptide, its properties, such as solubility and stability, are critical considerations for manufacturing and storage.[8][9] The hydrophobic nature of MMAE can influence the physical stability of the resulting ADC, particularly at high drug-to-antibody ratios (DARs).[10][11][12]
Table 1: Physical and Chemical Data for GMP Auristatin E
| Property | Value | Source(s) |
| Identification | ||
| Chemical Name | N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-L-valinamide | [9] |
| Synonyms | MMAE, Vedotin, SGD-1010 | [9][13] |
| CAS Number | 474645-27-7 | [3][9] |
| Molecular Properties | ||
| Molecular Formula | C39H67N5O7 | [1][3] |
| Molecular Weight | 718.0 g/mol (Typical); 717.993 g·mol−1 | [1][9] |
| Appearance | Crystalline solid | [9] |
| Purity (GMP Grade) | ≥98%; specific processes can achieve >99% | [14][15] |
| Physicochemical Data | ||
| Water Solubility | 0.0175 mg/mL | [16] |
| logP | 3.44 - 3.51 | [16] |
| logS | -4.6 | [16] |
| pKa (Strongest Acidic) | 12.65 | [16] |
| pKa (Strongest Basic) | 8.9 | [16] |
| Polar Surface Area | 149.54 Ų | [16] |
Table 2: Solubility Profile of GMP Auristatin E
| Solvent | Solubility | Source(s) |
| DMSO | >35.9 mg/mL; ≥ 48 mg/mL (66.85 mM) | [8][17] |
| Ethanol | ~25 mg/mL | [9] |
| Dimethylformamide (DMF) | ~20 mg/mL | [9] |
| PBS (pH 7.2) | ~0.5 mg/mL | [9] |
Table 3: Stability Information for GMP Auristatin E
| Condition | Stability | Source(s) |
| Solid (at -20°C) | Stable for ≥4 years | [9] |
| DMSO Stock Solution (at -20°C) | Stable for several months | [8] |
| Aqueous Solution | Not recommended for storage >1 day | [9] |
| In Plasma (Pre-analytical) | Stable for 4 hrs (short-term), 4 weeks (long-term), 3 freeze/thaw cycles | [18] |
Biochemical Properties and Mechanism of Action
MMAE is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[19] Microtubules are essential for forming the mitotic spindle during cell division.[19] By disrupting microtubule dynamics, MMAE effectively arrests the cell cycle in the G2/M phase, which ultimately leads to programmed cell death (apoptosis).[20][21]
When integrated into an ADC, the conjugate binds to a specific antigen on the surface of a tumor cell and is subsequently internalized.[22] Inside the cell's lysosome, the linker connecting MMAE to the antibody is cleaved by proteases like cathepsin, releasing the active MMAE payload directly into the cytoplasm to exert its cytotoxic effect.[1][][3]
In addition to its primary antimitotic function, MMAE has been shown to act as a radiosensitizer.[20] It enhances the efficacy of ionizing radiation by increasing DNA double-strand breaks and activating DNA damage signaling pathways, such as the activation of CHK1.[20][23] This synergistic effect presents a promising strategy for combination therapies.[19]
GMP Manufacturing and Quality Control
The synthesis of GMP-grade Auristatin E is a complex process that requires strict controls to ensure high purity and yield while preventing the formation of impurities or changes in stereochemistry.[15][24] Recent advancements in purification, such as replacing column chromatography with crystallization techniques, have improved product purity to over 99% and enhanced scalability.[15][25]
For ADCs, GMP compliance extends to the entire manufacturing process, from raw material testing to the final sterile fill-finish.[5][6] The highly potent nature of MMAE necessitates specialized containment strategies, often involving isolator technology with sophisticated pressure cascades to protect both the product and personnel.[6] Analytical methods used for quality control, such as those for determining purity, identity, and drug-to-antibody ratio, must be appropriately validated according to regulatory guidelines.[5][7]
Experimental Protocols
A suite of validated analytical methods is essential for the characterization and quality control of GMP Auristatin E and its corresponding ADCs.
Cytotoxicity Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of MMAE.[26][27]
Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., SKBR3, MDA-MB-468) in 96-well plates and allow them to adhere overnight.[26][27]
-
Treatment: Expose cells to a range of concentrations of MMAE (e.g., 1 to 1000 ng/ml) and incubate for a set period (e.g., 48 or 72 hours).[27]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]
-
Solubilization: Aspirate the media and dissolve the resulting formazan crystals in 200 μL of DMSO.[26]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity using the formula: Cytotoxicity (%) = 100 - ((At - Ab) / (Ac - Ab)) * 100, where 'At' is the absorbance of the test compound, 'Ab' is the blank, and 'Ac' is the negative control.[26][27]
Quantification in Biological Matrices (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry is the gold standard for quantifying small molecules like MMAE in complex biological samples such as plasma, essential for pharmacokinetic studies.[18]
Protocol:
-
Sample Preparation: Precipitate proteins from plasma samples using acetonitrile (ACN).[18][28]
-
Chromatography: Inject the supernatant onto a UPLC system equipped with an appropriate column (e.g., Acquity UPLC® BEH C18). Use a gradient elution with a mobile phase such as a mixture of methanol, water, and formic acid.[18][29]
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., qTOF-MS/MS) in positive ion mode.[18][28]
-
Quantification: Generate a calibration curve using a quadratic regression (weighted 1/concentration²) over a defined concentration range (e.g., 1.01–2,200 ng/mL).[18]
-
Validation: The method qualification should meet acceptance criteria for accuracy and precision (e.g., within ±25% for QC samples).[18]
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. adcreview.com [adcreview.com]
- 4. Antibody-Drug Conjugates (ADC): From Concept to GMP Manufacturing - GTP Bioways [gtp-bioways.com]
- 5. Your Guide To Producing ADCs That Meet cGMP Expectations [bioprocessonline.com]
- 6. adcreview.com [adcreview.com]
- 7. Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation: First-Generation AJICAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Monomethyl auristatin E (GMP) - MedChem Express [bioscience.co.uk]
- 15. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monomethylauristatin E | C39H67N5O7 | CID 11542188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. US20240025947A1 - Preparation and purification process of monomethyl auristain e compound - Google Patents [patents.google.com]
- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 26. scispace.com [scispace.com]
- 27. applications.emro.who.int [applications.emro.who.int]
- 28. researchgate.net [researchgate.net]
- 29. qps.com [qps.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Auristatin E and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Auristatin E and its synthetic analogs, particularly monomethyl auristatin E (MMAE), represent a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional potency as anti-mitotic agents, stemming from their ability to inhibit tubulin polymerization, has led to the approval of several life-saving cancer therapies.[1][2] Understanding the nuanced relationship between the chemical structure of these peptides and their cytotoxic activity is paramount for the rational design of next-generation ADCs with improved therapeutic indices. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Auristatin E and its analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
The Core Structure: A Pentapeptide Scaffold
Auristatin E is a synthetic analog of the natural marine product dolastatin 10.[3] Its structure is a pentapeptide, conventionally divided into five subunits designated P1 through P5, starting from the N-terminus. The core scaffold of MMAE, the most widely studied analog, consists of Monomethyl-Valine (P1), Valine (P2), Dolaisoleuine (P3), Dolaproine (P4), and a norephedrine-derived unit (P5).[3] Modifications at each of these positions have been extensively explored to modulate activity, solubility, and suitability for conjugation.
Structure-Activity Relationship: A Positional Analysis
The cytotoxic potency of auristatin analogs is exquisitely sensitive to structural modifications. The following sections dissect the SAR at each key position, with quantitative data summarized in the tables below.
P1 Position (N-terminus)
The N-terminal P1 position, occupied by N-methyl-L-valine in MMAE, is crucial for potent anti-tubulin activity. Modifications in this region often focus on balancing hydrophobicity and steric bulk. Structure-based design has led to the development of novel auristatins with functionalization of the N-terminal N-methylvaline of the MMAF scaffold to enhance cell permeability.[4]
P2 and P4 Positions (Central Core)
The central P2-P3-P4 core of the auristatin molecule has been a subject of investigation to modulate activity and hydrophilicity.[1] Modifications to the P2 and P4 subunits have been explored to a lesser extent compared to the terminal positions.[5] However, introducing heteroatoms or non-natural amino acids in these positions can influence cytotoxic activity and provide alternative sites for linker attachment.[1]
P5 Position (C-terminus)
The C-terminal P5 position is a critical determinant of the overall properties of the auristatin analog, significantly impacting its hydrophilicity and cell permeability.[5] A strong correlation has been observed between the lipophilicity at this position (as indicated by log D values) and cytotoxicity, likely due to its influence on cellular uptake.[5] For instance, the conversion of the C-terminal carboxylic acid of monomethyl auristatin F (MMAF) to a neutral amide (MMAF-OMe) significantly increases its cytotoxicity as a free drug due to enhanced cell permeability.[3]
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 values) of Auristatin E and various analogs across different cancer cell lines. These values highlight the impact of specific structural modifications on potency.
Table 1: Cytotoxicity of Auristatin E (AE) and Monomethyl Auristatin E (MMAE)
| Compound | Cell Line | IC50 (nM) | Reference |
| Auristatin E | Various | ~1.4 | |
| MMAE | SKBR3 | 3.27 ± 0.42 | |
| MMAE | HEK293 | 4.24 ± 0.37 | |
| MMAE | BxPC-3 | 0.16 - 0.5 | |
| MMAE | MIA PaCa-2 | 0.16 - 0.5 | |
| MMAE | A2780 | single nM range | |
| MMAE | COV362 | single nM range | |
| MMAE | COV318 | single nM range | |
| MMAE | OVCAR4 | single nM range | |
| MMAE | OVCAR8 | single nM range | |
| MMAE | BxPC-3 | 0.97 ± 0.10 | [6] |
| MMAE | PSN-1 | 0.99 ± 0.09 | [6] |
| MMAE | Capan-1 | 1.10 ± 0.44 | [6] |
| MMAE | Panc-1 | 1.16 ± 0.49 | [6] |
Table 2: Structure-Activity Relationship of P5-Modified Auristatin Analogs
| Compound | P5 Modification | Cell Line | IC50 (nM) | Reference |
| 7a (PYE) | Phenylalanine-derived | HCC1954 | 1.3 | [5] |
| 7d (MMAE) | Norephedrine-derived | HCC1954 | 0.48 | [5] |
| 7e (MMAF) | Phenylalanine | HCC1954 | 2.6 | [5] |
| 17 | Aliphatic amine | HCC1954 | >100 | [5] |
| 18 | Aliphatic amine | HCC1954 | >100 | [5] |
| 19 | Aliphatic amine | HCC1954 | >100 | [5] |
| 20 | Aliphatic amine | HCC1954 | >100 | [5] |
Mechanism of Action: Disruption of Microtubule Dynamics
The potent cytotoxicity of auristatins stems from their ability to disrupt microtubule dynamics, which are essential for cell division. By binding to tubulin, the protein subunit of microtubules, auristatins inhibit their polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Mechanism of action of Auristatin E and its analogs.
Experimental Protocols
The evaluation of auristatin analogs relies on a suite of well-established in vitro assays. The following are detailed protocols for two key experiments.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Auristatin analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the auristatin analogs in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the in vitro assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm over time.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (as a polymerization enhancer)
-
Auristatin analog stock solutions (in DMSO)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin solution in General Tubulin Buffer containing GTP and glycerol.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the desired concentration of the auristatin analog or control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. Compare the curves of treated samples to the untreated control to determine if the compound inhibits or enhances tubulin polymerization.
Experimental and Logical Workflow
The discovery and characterization of novel auristatin analogs follow a structured workflow, from initial design to in vitro and in vivo evaluation.
Caption: A typical experimental workflow for evaluating auristatin analogs.
Conclusion
The structure-activity relationship of Auristatin E and its analogs is a complex and fascinating area of medicinal chemistry. The exquisite potency of these molecules is highly dependent on subtle structural modifications, particularly at the N- and C-termini. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo evaluation, is essential for the continued development of innovative and more effective ADC-based cancer therapies. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this critical field of drug discovery.
References
- 1. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
Unconjugated Auristatin E: A Technical Guide to its Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin E, and its synthetic derivative monomethyl auristatin E (MMAE), are highly potent antineoplastic agents.[1][2] Originally derived from the marine mollusk Dolabella auricularia, these compounds are powerful microtubule inhibitors.[1][2] Due to their extreme cytotoxicity, they are not suitable for use as standalone therapeutic agents.[1] Instead, their potent cell-killing ability is harnessed through conjugation to monoclonal antibodies, forming antibody-drug conjugates (ADCs), which allows for targeted delivery to cancer cells.[1][2] This guide provides an in-depth technical overview of the cytotoxicity of unconjugated Auristatin E (MMAE), focusing on its mechanism of action, quantitative potency in various cancer cell lines, and the experimental protocols used to assess its effects.
Mechanism of Action
Unconjugated Auristatin E exerts its cytotoxic effects by disrupting the cellular microtubule network.[1][2] It inhibits the polymerization of tubulin, a critical protein for the formation of microtubules.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[3][4] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
Data Presentation: In Vitro Cytotoxicity of Unconjugated Auristatin E (MMAE)
The following table summarizes the 50% inhibitory concentration (IC50) values of unconjugated Auristatin E (MMAE) in a range of human cancer cell lines. These values demonstrate the potent and broad-spectrum anti-proliferative activity of this compound.
| Cancer Type | Cell Line | IC50 (nM) | Assay | Incubation Time (h) | Reference |
| Breast Cancer | SKBR3 | 3.27 ± 0.42 | MTT | 72 | [7] |
| MDA-MB-468 | ~1 (estimated from inhibition rate) | MTT | 48-72 | ||
| MDA-MB-453 | ~1 (estimated from inhibition rate) | MTT | 48-72 | ||
| Pancreatic Cancer | BxPC-3 | 0.97 ± 0.10 | Not Specified | Not Specified | [8][9] |
| PSN-1 | 0.99 ± 0.09 | Not Specified | Not Specified | [8][9] | |
| Capan-1 | 1.10 ± 0.44 | Not Specified | Not Specified | [8][9] | |
| Panc-1 | 1.16 ± 0.49 | Not Specified | Not Specified | [8][9] | |
| Kidney Cancer | HEK293 | 4.24 ± 0.37 | MTT | 72 | [7] |
| Melanoma | SK-MEL-5 | 0.7 - 7.1 ng/mL (approx. 0.98 - 9.9 nM) | Resazurin | 96 | [10] |
| Various Cancers | HepG2, Hep3B2, H226, OVCAR3, KM-H2, N87 | Potent cytotoxicity observed | XTT | 72 | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells to be tested
-
Unconjugated Auristatin E (MMAE)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of unconjugated Auristatin E in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Auristatin E. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.[7]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization of the purple formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Propidium Iodide Staining for Cell Cycle Analysis
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with Auristatin E and untreated control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest both treated and untreated cells by trypsinization or scraping.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at room temperature for 30 minutes to degrade RNA.
-
Add PI staining solution to the cells and incubate in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V Staining for Apoptosis Detection
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.
Materials:
-
Cells treated with Auristatin E and untreated control cells
-
Annexin V-FITC (or another fluorophore conjugate)
-
Propidium Iodide (PI) or another viability dye
-
1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest both treated and untreated cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Signaling Pathways and Visualizations
G2/M Cell Cycle Arrest Pathway
Unconjugated Auristatin E's inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase. This arrest is primarily mediated by the inhibition of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.
Caption: MMAE-induced G2/M cell cycle arrest pathway.
Apoptotic Signaling Pathway
The sustained G2/M arrest induced by unconjugated Auristatin E triggers the intrinsic pathway of apoptosis. This process involves the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane. The disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway activated by MMAE.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of unconjugated Auristatin E, integrating the experimental protocols described above.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 3. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Role of Auristatin E in Early-Stage Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin E and its synthetic derivative, Monomethyl Auristatin E (MMAE), are exceptionally potent antineoplastic agents that have become pivotal in the landscape of targeted cancer therapy.[1][2] Originally derived from the marine shell-less mollusc Dolabella auricularia, these agents are too toxic for systemic administration as standalone drugs.[1][2] However, their high cytotoxicity has been ingeniously harnessed through their use as payloads in Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3] They link a potent cytotoxic payload, such as Auristatin E, to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery system minimizes systemic exposure and thereby reduces off-target toxicity, while concentrating the cytotoxic agent at the tumor site.[3] MMAE is a synthetic analog of dolastatin 10 and functions as a potent mitotic inhibitor by inhibiting tubulin polymerization.[4][5] This technical guide provides an in-depth overview of the core functionalities of Auristatin E in early-stage oncology research, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Mechanism of Action
Auristatin E and MMAE exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][2][6] The primary mechanism of action involves the inhibition of tubulin polymerization.[1][2][5][6] By binding to tubulin, Auristatin E prevents the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
In the context of an ADC, the mAb component binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Once inside the cell, the linker connecting the antibody to the Auristatin E payload is cleaved by lysosomal enzymes, such as cathepsin B.[1][2] This releases the active cytotoxic agent into the cytoplasm, where it can then bind to tubulin and execute its anti-mitotic function.
Signaling Pathway
The intracellular release of Auristatin E triggers a cascade of events culminating in programmed cell death. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately induces apoptosis through the activation of caspase cascades.
References
- 1. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) [pubmed.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Novel Derivatives of Auristatin E for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auristatins, particularly Monomethyl Auristatin E (MMAE), are highly potent cytotoxic agents that have become cornerstones in the development of Antibody-Drug Conjugates (ADCs). Their exceptional potency as microtubule inhibitors makes them ideal payloads for targeted cancer therapy.[1][2] However, challenges such as the hydrophobicity of early drug-linker conjugates and the need for an improved therapeutic index have spurred the development of novel derivatives.[3][4] This technical guide provides an in-depth exploration of these next-generation auristatins, focusing on their design, synthesis, and preclinical evaluation. We detail key classes of derivatives, including hydrophilic and C-terminally modified analogues, summarize critical quantitative data in structured tables, and provide detailed experimental protocols for their characterization. Furthermore, this guide utilizes visualizations to clarify complex biological pathways and experimental workflows, offering a comprehensive resource for professionals in the field of ADC development.
Introduction: Auristatin E in the ADC Landscape
The concept of ADCs marries the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[5] Auristatins, synthetic analogues of the natural marine product dolastatin 10, have emerged as one of the most successful classes of payloads for this therapeutic modality.[6]
The Dolastatin Family and Auristatin E
Dolastatin 10, first isolated from the sea hare Dolabella auricularia, demonstrated extraordinary cytotoxic activity, with GI50 (50% growth inhibition) values in the picomolar range.[6] Its synthetic analogues, the auristatins, were developed to retain this high potency while providing a handle for conjugation to antibodies.[7] Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are two of the most prominent derivatives used in clinically approved ADCs, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®).[4][8]
Mechanism of Action: Tubulin Inhibition
Auristatins exert their cytotoxic effect by inhibiting cell division. They bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding domain.[6] This interaction disrupts microtubule polymerization, a process essential for the formation of the mitotic spindle during cell division. The resulting cell cycle arrest at the G2/M phase ultimately leads to apoptosis.[2][6] The high potency of auristatins, effective in the nanomolar to picomolar range, is a critical attribute for their use in ADCs, as only a limited number of payload molecules can be delivered to the target cell.[6][7]
Rationale for Developing Novel Auristatin E Derivatives
While MMAE-based ADCs have shown significant clinical success, ongoing research aims to engineer next-generation conjugates with superior properties. The drive for novel derivatives is based on several key factors.
-
Overcoming Hydrophobicity: The classic MMAE conjugated via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC) linker is notably hydrophobic. This property can lead to aggregation, particularly in ADCs with a high drug-to-antibody ratio (DAR), potentially compromising their pharmacokinetic properties and efficacy.[3][8]
-
Modulating Potency and Therapeutic Index: Fine-tuning the intrinsic potency of the auristatin payload can improve the therapeutic window of an ADC. For instance, derivatives like MMAF have a lower cell permeability due to a charged C-terminal carboxyl group, making them less potent as free drugs but highly effective once internalized via an ADC, potentially reducing off-target toxicity.[7][9]
-
Expanding Linker Attachment Strategies: Creating derivatives with new functional handles for linker attachment allows for the exploration of novel conjugation chemistries and payload release mechanisms. Modifications to the central peptide core or the C-terminus can provide alternative conjugation sites beyond the traditional N-terminus.[8][9]
Key Classes of Novel Auristatin E Derivatives
Research has focused on modifying the N-terminus, C-terminus, and the central peptide core of the auristatin scaffold.[6]
Hydrophilic Derivatives
To counteract the hydrophobicity of MMAE-linker conjugates, researchers have developed derivatives with increased hydrophilicity. A notable example is the attachment of a glucuronide moiety to create β-d-glucuronyl-monomethylauristatin E (MMAU).[3] This strategy aims to improve the solubility and pharmacokinetic profile of the resulting ADC. These derivatives often utilize linkers that can be cleaved by lysosomal enzymes like β-glucuronidase.[7]
C-Terminal Modified Analogues
MMAF, which features a C-terminal phenylalanine instead of the norephedrine unit in MMAE, is a key example of a C-terminally modified auristatin.[4] The free carboxyl group on phenylalanine is negatively charged at physiological pH, which limits its ability to cross cell membranes, thereby reducing its toxicity as a free drug. However, when delivered intracellularly by an ADC, it is highly potent.[7] This principle has been extended by exploring other amino acids, such as methionine or tryptophan, at the C-terminus to further optimize the ADC's therapeutic index.[9]
Central Subunit Modifications
Modifications within the central P2-P3-P4 peptide subunits of the auristatin backbone represent another frontier. Introducing azide groups into these subunits can create novel handles for linker attachment using click chemistry.[10] This approach allows for the development of ADCs with different architectures and release mechanisms, potentially leading to improved stability and efficacy.
Synthesis and Ligation Strategies
The development of novel auristatin ADCs involves sophisticated organic synthesis and bioconjugation chemistry.
Synthesis of Auristatin Derivatives
Auristatin derivatives are fully synthetic molecules, which allows for precise structural modifications.[6] The synthesis is typically a multi-step process involving peptide couplings and the introduction of non-natural amino acids that are characteristic of the auristatin structure. For example, the synthesis of a peptide-drug conjugate (PDC) incorporating MMAE can be achieved through standard solid-phase peptide synthesis (SPPS) for the targeting peptide, followed by a site-specific Michael addition to conjugate the MMAE-maleimide linker.[11]
Linker Chemistry: From Val-Cit to Novel Platforms
The linker is a critical component that connects the auristatin payload to the antibody. Its properties dictate the stability of the ADC in circulation and the mechanism of payload release.
-
Protease-Cleavable Linkers: The most widely used linker for auristatins is the valine-citrulline (Val-Cit) dipeptide linker.[3][12] It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are abundant within cancer cells.[9] This cleavage releases the active payload inside the target cell.
-
Acid-Cleavable Linkers: Linkers containing hydrazone or silyl ether groups have been developed to release the payload in the acidic environment of endosomes and lysosomes.[7][13] Recent innovations, such as novel silyl ether linkers, have demonstrated improved plasma stability compared to earlier acid-labile designs, making them suitable for highly potent payloads like MMAE.[13]
-
Glucuronide Linkers: Paired with hydrophilic payloads like MMAU, these linkers are cleaved by β-glucuronidase, an enzyme overexpressed in the lysosomes of some tumor cells.[7]
The choice of linker is intrinsically tied to the properties of the auristatin derivative to achieve the optimal balance of stability, potency, and tolerability.
Preclinical Evaluation: Data and Protocols
The characterization of novel auristatin ADCs requires a suite of in vitro and in vivo assays to determine their potency, specificity, and efficacy.
In Vitro Characterization
In vitro assays are essential for the initial screening and characterization of new derivatives and ADCs.
The following table summarizes representative in vitro cytotoxicity data for MMAE and its derivatives against various cancer cell lines.
| Compound/ADC | Cell Line | Target Antigen | IC50 / EC50 | Citation |
| MMAE | MDA-MB-468 (Breast) | N/A | ~1-10 ng/mL | [14] |
| MMAE | SKBR3 (Breast) | N/A | IC50 < 0.002 nM | [15] |
| MMAE | HEK293 (Kidney) | N/A | IC50 ~0.05 nM | [15] |
| cAC10-Val-Cit-PABC-MMAE | CD30+ Cell Lines | CD30 | 0.5–10 ng/mL | [7] |
| MMAF | Various | N/A | 100–250 nM | [7] |
| [natCu]PDC-1 (MMAE conjugate) | BxPC-3 (Pancreatic) | Integrin αvβ6 | 65.1 ± 10.6 nM | [16] |
This protocol is a standard method for assessing the cytotoxic effect of auristatin derivatives on cancer cell lines.[14][15]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-468 or SKBR3) in a 96-well flat-bottom plate at a density of 5,000-15,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Addition: Prepare a serial dilution of the auristatin derivative or ADC in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control (100% viability) and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14] Agitate the plate on a shaker for 15-60 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vivo Efficacy
Animal models are critical for evaluating the anti-tumor activity and tolerability of ADCs before they can be considered for clinical trials.
The following table presents examples of in vivo efficacy for auristatin-based ADCs in xenograft models.
| ADC | Tumor Model | Efficacy Metric | Citation |
| cAC10-Val-Cit-PABC-MMAE | Anaplastic Large Cell Lymphoma & Hodgkin Lymphoma Xenografts | Efficacious at doses of 1–3 mg/kg | [7] |
| 1F6-Dipeptide-MMAF derivatives | 786-O Renal Cell Carcinoma Xenografts | At least 3-fold more potent than 1F6-Val-Cit-PABC-MMAF | [9] |
| [natCu]PDC-1 (MMAE conjugate) | αvβ6 (+) Tumor Xenograft | Median survival: 77 days (vs. 37-49 days for controls) | [11] |
This protocol outlines a typical workflow for assessing ADC efficacy in a mouse xenograft model.[7][9]
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., Ramos or Daudi cells for lymphoma models) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).[17] Allow the tumors to grow to a palpable size, typically 100-200 mm³.
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group). Groups will include a vehicle control (e.g., saline), a non-binding control ADC, and one or more dose levels of the therapeutic ADC.
-
ADC Administration: Administer the ADCs, typically via intravenous (IV) or intraperitoneal (IP) injection, according to the planned dosing schedule (e.g., a single dose or multiple doses over several weeks).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of general toxicity. Observe the animals for any other signs of adverse effects.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific time period. Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the control group.
-
Data Analysis: Plot the mean tumor volume ± standard error for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect.
Visualizing Key Processes and Concepts
Diagrams created using Graphviz help to illustrate the complex mechanisms and workflows involved in ADC research.
Caption: General mechanism of action for an Auristatin-based ADC.
Caption: High-level experimental workflow for ADC development and evaluation.
Caption: Common intracellular linker cleavage strategies for auristatin ADCs.
Conclusion and Future Directions
The development of novel Auristatin E derivatives continues to be a vibrant area of research that is pushing the boundaries of ADC technology. By rationally designing payloads with improved hydrophilicity, modulated potency, and diverse conjugation options, scientists are creating next-generation ADCs with the potential for enhanced efficacy and safety profiles. The strategic combination of these novel auristatins with innovative linker technologies and highly specific monoclonal antibodies will undoubtedly lead to more effective and better-tolerated cancer therapies. Future work will likely focus on further refining the therapeutic index, exploring novel mechanisms of action, and overcoming resistance to current ADC treatments.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auristatins - Creative Biolabs [creativebiolabs.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Core Principles of Auristatin E as a High-Potency Payload for Antibody-Drug Conjugates
An In-depth Technical Guide for Drug Development Professionals
Auristatin E, and its synthetic analog monomethyl auristatin E (MMAE), stand as one of the most clinically validated and widely utilized payloads in the development of antibody-drug conjugates (ADCs).[1][2] Their exceptional potency as microtubule-disrupting agents, coupled with tunable physicochemical properties, has led to their incorporation into several FDA-approved ADCs for the treatment of various malignancies.[3][4][5] This technical guide provides a comprehensive overview of the fundamental principles of Auristatin E as an ADC payload, focusing on its mechanism of action, structure-activity relationships, and key experimental considerations for its preclinical evaluation.
Mechanism of Action: Potent Antimitotic Activity
MMAE exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of the cellular microtubule network.[6][7][8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[9][10] The high potency of MMAE, with cytotoxic activity in the nanomolar to picomolar range, makes it an ideal candidate for targeted delivery via ADCs, as only a small number of molecules are required to kill a cancer cell.[1][7][8]
The mechanism of action of an MMAE-based ADC can be summarized in the following steps:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to MMAE is cleaved by lysosomal enzymes, such as cathepsin B.[10][11][12]
-
Payload Release and Tubulin Binding: The released MMAE can then diffuse into the cytoplasm and bind to tubulin, preventing its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[9][13]
The signaling pathway from microtubule disruption to apoptosis is a complex process involving various cellular checkpoints and effector molecules.
Structure-Activity Relationship and Linker Chemistry
The structure of auristatins has been extensively modified to optimize their potency, stability, and suitability for conjugation to antibodies.[1] MMAE is a synthetic analog of the natural product dolastatin 10.[7][14] The N-terminal modification with a methyl group enhances its activity. The C-terminus of MMAE is designed to allow for the attachment of a linker, which is a critical component of the ADC.[1]
The choice of linker chemistry is crucial for the efficacy and safety of an ADC. For MMAE, a commonly used linker is the valine-citrulline (vc) dipeptide, which is specifically designed to be cleaved by cathepsin B, an enzyme that is highly active in the lysosomal compartment of tumor cells.[10][11] This ensures that the potent MMAE payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[11] The linker often includes a self-immolative spacer, such as para-aminobenzyl alcohol (PABA), to ensure the efficient release of the unmodified payload.[11]
In Vitro Cytotoxicity and Bystander Effect
The cytotoxic potential of MMAE is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7][8] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7][8] |
| MDA-MB-468 | Breast Cancer | More sensitive than MDA-MB-453 | [6][15] |
| MDA-MB-453 | Breast Cancer | Less sensitive than MDA-MB-468 | [6][15] |
| SK-MEL-5 | Melanoma | 0.7 - 7.1 ng/mL (for L49-vcMMAE) | [16] |
A significant advantage of MMAE as an ADC payload is its ability to induce a "bystander effect".[17][18] Due to its moderate membrane permeability, once released inside a target cancer cell, MMAE can diffuse out and kill neighboring antigen-negative cancer cells.[17][18] This is particularly important in tumors with heterogeneous antigen expression, where not all cells express the target antigen. The bystander effect can enhance the overall anti-tumor activity of the ADC.[18]
Approved ADCs Utilizing Auristatin E (MMAE)
The clinical success of MMAE is underscored by its inclusion in several FDA-approved ADCs.
| Trade Name | Generic Name | Target Antigen | Approved Indications | Reference |
| Adcetris® | Brentuximab vedotin | CD30 | Hodgkin lymphoma, anaplastic large cell lymphoma | [5][10][14] |
| Padcev® | Enfortumab vedotin | Nectin-4 | Urothelial cancer | [12][19] |
| Polivy® | Polatuzumab vedotin | CD79b | Diffuse large B-cell lymphoma | [12][15][19] |
| Tivdak™ | Tisotumab vedotin | Tissue Factor | Cervical cancer | [3][4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for determining the cytotoxic activity of MMAE or an MMAE-based ADC on cancer cell lines.[6][7][15][16]
Materials:
-
Cancer cell lines (e.g., SKBR3, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MMAE or MMAE-ADC solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of MMAE or the ADC in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[6][15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
Preclinical Development Workflow for Auristatin E-Based ADCs
The development of an ADC is a multi-step process that involves careful characterization at each stage.
Pharmacokinetics and Resistance Mechanisms
The pharmacokinetic (PK) profile of an ADC is complex, as it involves the properties of the antibody, the linker, and the payload.[12][19][20] The antibody component generally dictates the long half-life of the ADC in circulation.[20] Unconjugated MMAE is rapidly cleared from the plasma but shows prolonged and extensive distribution in tissues.[12][19][20] Understanding the PK of both the conjugated and unconjugated payload is critical for predicting efficacy and managing toxicity.[19][20]
Resistance to MMAE-based ADCs can arise through various mechanisms, including:
-
Downregulation of the target antigen: Reduced expression of the target antigen on the cancer cell surface can lead to decreased ADC binding and internalization.[13][21]
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.[22][23]
-
Alterations in lysosomal function: Impaired lysosomal function can hinder the cleavage of the linker and the release of the active payload.[21][22]
-
Intrinsic resistance to MMAE: Mutations in tubulin or alterations in apoptotic pathways can lead to inherent resistance to the cytotoxic effects of MMAE.[13]
References
- 1. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. ADC Approval up to 2023 | BroadPharm [broadpharm.com]
- 4. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]
- 5. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. scispace.com [scispace.com]
- 8. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Acquired Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Lysosomal P-gp-MDR1 Confers Drug Resistance of Brentuximab Vedotin and Its Cytotoxic Payload Monomethyl Auristatin E in Tumor Cells [frontiersin.org]
- 23. researchgate.net [researchgate.net]
In-depth Technical Guide: Exploring the Antimitotic Activity of Auristatin E in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatin E is a potent synthetic analog of the marine natural product dolastatin 10.[1] It functions as a powerful antimitotic agent, making it a valuable cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The primary mechanism of action of Auristatin E is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[3] This interference leads to cell cycle arrest at the G2/M phase and subsequently triggers programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the in vitro antimitotic properties of Auristatin E, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams to clarify its molecular and cellular effects.
Core Mechanism: Inhibition of Tubulin Polymerization
Auristatin E exerts its antimitotic effects by binding to tubulin, the protein subunit that polymerizes to form microtubules.[1][3] This binding action inhibits the assembly of tubulin dimers into microtubules, which are essential for maintaining the cytoskeleton and for the proper function of the mitotic spindle.[1]
Experimental Protocol: Tubulin Polymerization Assay
This assay quantitatively assesses the impact of Auristatin E on the assembly of purified tubulin into microtubules.[4][5]
1. Reagents and Materials:
-
Purified tubulin (>99% pure)
-
Guanosine triphosphate (GTP) solution[4]
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[4][6]
-
Auristatin E (various concentrations)
-
Microplate reader capable of measuring absorbance at 340 nm[4][5]
-
96-well microplates[4]
2. Procedure:
-
Prepare a tubulin solution (e.g., 3-4 mg/mL) in General Tubulin Buffer containing glycerol.[4][5]
-
Add GTP to a final concentration of 1 mM.[4]
-
Dispense the tubulin solution into a pre-warmed 96-well plate.[5]
-
Introduce varying concentrations of Auristatin E or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.[4][5]
-
Monitor the change in absorbance at 340 nm every minute for approximately 60 minutes. An increase in absorbance is proportional to the degree of tubulin polymerization.[4][5]
Data Presentation: Impact of Auristatin E on Tubulin Polymerization
| Compound | Target | IC50 for Tubulin Polymerization Inhibition | Cell Lines Tested | Reference |
| Auristatin E (MMAE) | Tubulin | Approximately 0.05 - 0.1 nM | Not specified in this context | [7] |
| Docetaxel (Control) | Microtubule Depolymerization | 0.2 µM | Not specified in this context | [8] |
Note: IC50 values can fluctuate based on specific experimental conditions and the source of tubulin.
Visualization: Mechanism of Action of Auristatin E
Caption: Auristatin E disrupts microtubule dynamics by inhibiting tubulin polymerization.
Cellular Consequences: Mitotic Arrest and Apoptosis
The interference of Auristatin E with microtubule dynamics leads to significant cellular consequences, most notably impacting cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[9][10] If this arrest is prolonged, it ultimately triggers the apoptotic pathway, leading to programmed cell death.[10][11]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
This technique is employed to quantify the distribution of cells across the different phases of the cell cycle.[12][13][14]
1. Cell Culture and Treatment:
-
Grow a suitable cancer cell line (e.g., PC-3, C4-2B) to approximately 70% confluency.[10]
-
Treat the cells with various concentrations of Auristatin E or a vehicle control for a designated period (e.g., 24 hours).[9][10]
2. Cell Staining:
-
Harvest cells using trypsinization and wash with phosphate-buffered saline (PBS).[13]
-
Fix the cells in cold 70% ethanol and store at -20°C.[12][13]
-
Wash the fixed cells with PBS.[12]
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A to prevent staining of RNA.[12][14]
-
Incubate in the dark for at least 30 minutes at room temperature.[12]
3. Flow Cytometry:
-
The DNA content of individual cells is measured, which allows for the quantification of cells in the G1, S, and G2/M phases.[14]
Data Presentation: G2/M Arrest Induced by Auristatin E
| Cell Line | Auristatin E (MMAE) Concentration | % of Cells in G2/M Phase (at 24h) | Reference |
| PC-3 | 4 nM | >40% | [9][10] |
| C4-2B | 4 nM | >30% | [9][10] |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This method enables the visualization of the microtubule network and the morphology of the mitotic spindle.[16][17][18]
1. Cell Culture and Treatment:
-
Culture cells on glass coverslips.[16]
-
Treat with Auristatin E or a vehicle control.
2. Fixation and Permeabilization:
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.[16][19]
-
Permeabilize the cells with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.[16][18]
3. Immunostaining:
-
Block non-specific antibody binding using a blocking buffer (e.g., 1-3% BSA in PBS).[16][19]
-
Incubate with a primary antibody targeting α-tubulin.[16]
-
Wash and then incubate with a fluorescently-labeled secondary antibody.[16]
-
Use a nuclear stain like DAPI to counterstain the DNA.[16]
4. Microscopy:
-
Mount the coverslips onto microscope slides.[16]
-
Visualize the cells with a fluorescence microscope.[16]
Visualization: Workflow for Cellular Analysis
Caption: Experimental workflow for the cellular analysis of Auristatin E's effects.
Apoptosis Induction
Prolonged G2/M arrest initiated by Auristatin E leads to the activation of the intrinsic apoptotic pathway.[20] A key event in this process is the activation of caspases, with caspase-3 being a primary executioner of apoptosis.[20][21]
Experimental Protocol: Caspase-3 Activity Assay
This assay is used to measure the activity of caspase-3, which is a hallmark of apoptosis.[22][23][24]
1. Cell Lysis:
-
Treat cells with Auristatin E as previously described.
-
Lyse the cells to release their intracellular contents.[23][25]
2. Caspase-3 Assay:
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate for caspase-3, such as Ac-DEVD-pNA or Ac-DEVD-AMC.[22][23][26]
-
Measure the resulting fluorescent or colorimetric signal over time with a microplate reader. The intensity of the signal is directly proportional to the caspase-3 activity.[22][24]
Data Presentation: Apoptosis Induced by Auristatin E
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity | Reference |
| DX3puroβ6 (+) | NH2-PDC-1 (MMAE conjugate) | >5-fold at 24h | [27][28] |
| BxPC-3 (+) | NH2-PDC-1 (MMAE conjugate) | >3-fold at 48h | [27] |
Visualization: Auristatin E-Induced Apoptotic Signaling Pathway
Caption: Signaling cascade of apoptosis initiated by Auristatin E.
Conclusion
Auristatin E is a highly potent antimitotic agent that operates by inhibiting tubulin polymerization.[1][3] This fundamental mechanism sets off a chain of cellular events, including the disruption of the microtubule network, cell cycle arrest at the G2/M phase, and the induction of apoptosis through the intrinsic pathway.[20][29] The experimental protocols and data provided in this guide offer a solid foundation for the in vitro study of Auristatin E and similar tubulin-targeting compounds. A thorough understanding of its mechanism of action is vital for its ongoing development and use in targeted cancer treatments.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow Cytometry Protocol [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 19. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 22. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. abcam.com [abcam.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. mpbio.com [mpbio.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Methodological & Application
Protocol for Handling and Storing GMP-grade Auristatin E: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and quality control of Good Manufacturing Practice (GMP)-grade Auristatin E and its widely used derivative, Monomethyl Auristatin E (MMAE). Adherence to these guidelines is critical to ensure personnel safety, maintain product integrity, and comply with regulatory standards.
Introduction
Auristatin E is a highly potent synthetic antineoplastic agent derived from the marine mollusk Dolabella auricularia. Due to its extreme cytotoxicity, it is a key component in Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody that directs the potent payload to cancer cells. GMP-grade Auristatin E requires stringent handling and storage protocols to prevent exposure and maintain its quality and purity.
Safety and Handling Precautions
Auristatin E is classified as a highly potent active pharmaceutical ingredient (HPAPI) and is extremely hazardous. All handling must be conducted in a designated containment facility by trained personnel.
2.1. Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification |
| Gloves | Double gloving with nitrile or latex gloves is required. The outer glove should be regularly inspected and changed immediately upon suspected contamination. |
| Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended. At a minimum, a fit-tested N95 or P100 respirator should be used. |
| Shoe Covers | Disposable shoe covers should be worn and discarded upon leaving the handling area. |
2.2. Engineering Controls
Handling of GMP-grade Auristatin E powder should be performed within a containment isolator or a Class II Type B2 biological safety cabinet (BSC) that is ducted to the outside. The work area should be maintained under negative pressure.
2.3. Spill Management
In case of a spill, the area must be immediately evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup using a spill kit containing absorbent materials, deactivating agents, and designated waste disposal bags.
2.4. Waste Disposal
All contaminated materials, including PPE, disposable labware, and cleaning materials, must be treated as hazardous waste. Waste should be segregated into clearly labeled, sealed containers for incineration by a licensed hazardous waste disposal service.[1]
Storage and Stability
Proper storage is crucial to maintain the stability and purity of GMP-grade Auristatin E.
3.1. Storage Conditions
| Parameter | Recommended Condition |
| Temperature | Store at or below -20°C for long-term storage. |
| Light | Protect from light by storing in an opaque container. |
| Moisture | Store in a desiccated environment to prevent degradation. |
3.2. Stability Data
As a highly potent compound, extensive public stability data for GMP-grade Auristatin E as a standalone powder is limited. However, studies on MMAE have shown it to be stable for at least 4 weeks when stored at -20°C.[2] Solutions of Auristatin E are generally less stable and should be prepared fresh for each use. Aqueous solutions are not recommended for storage for more than one day.
3.3. Stability Testing Protocol
A formal stability testing program should be established according to ICH Q1A(R2) guidelines to determine the re-test period for GMP-grade Auristatin E.
| Condition | Temperature | Humidity | Minimum Duration |
| Long-term | -20°C ± 5°C | Ambient | 12 months |
| Accelerated | 5°C ± 3°C | Ambient | 6 months |
Experimental Protocols
4.1. Purity and Identity Testing by High-Performance Liquid Chromatography (HPLC)
This method is intended for the determination of the purity of GMP-grade Auristatin E and for its identification.
-
Materials:
-
Auristatin E reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-gradient elution can be optimized, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of the Auristatin E reference standard in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare a sample solution of the GMP-grade Auristatin E at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percentage method. The identity is confirmed if the retention time of the major peak in the sample chromatogram corresponds to that of the standard chromatogram.
-
4.2. Potency Determination by Cytotoxicity Assay (MTT Assay)
This assay determines the biological activity of GMP-grade Auristatin E by measuring its cytotoxic effect on a cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., MDA-MB-468 breast cancer cells)
-
Cell culture medium and supplements
-
GMP-grade Auristatin E
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of GMP-grade Auristatin E in the cell culture medium.
-
Remove the old medium from the cells and add the Auristatin E dilutions. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value (the concentration of Auristatin E that inhibits cell growth by 50%) is calculated to determine the potency.
-
Visualizations
Signaling Pathway of Auristatin E
Caption: Mechanism of action of Auristatin E.
Experimental Workflow for Handling GMP-grade Auristatin E
Caption: Workflow for handling GMP-grade Auristatin E.
References
Step-by-Step Guide to Auristatin E Antibody-Drug Conjugate (ADC) Conjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the potent anti-cancer agent Auristatin E (AE), and its widely used derivative Monomethyl Auristatin E (MMAE), to monoclonal antibodies (mAbs) to generate Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Auristatin E and ADC Technology
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[][2][3] Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and is a highly potent antimitotic agent.[4][5] Due to its high toxicity, MMAE cannot be used as a standalone drug but is highly effective as a payload in ADCs.[4][5]
The core principle of an ADC is to deliver the cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity to healthy tissues and widening the therapeutic window.[6][7] This is achieved through a three-component system: a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic payload (e.g., MMAE), and a chemical linker that connects the antibody to the payload.[][3][8]
The mechanism of action for an MMAE-based ADC typically involves:
-
Binding: The ADC binds to a specific antigen on the surface of a cancer cell.[3]
-
Internalization: The ADC-antigen complex is internalized by the cell, often through receptor-mediated endocytosis.[3][9][10]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by enzymes like cathepsin B, releasing the active MMAE payload.[4][5][11][12]
-
Cytotoxicity: The released MMAE disrupts the microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis (programmed cell death).[4][5][6][9][13]
Components of an Auristatin E ADC
A successful Auristatin E ADC relies on the careful selection and optimization of its three key components:
-
Monoclonal Antibody (mAb): The mAb provides specificity for a tumor-associated antigen. The choice of mAb is critical and should be based on high target expression on tumor cells and minimal expression on healthy tissues.
-
Auristatin E (MMAE) Payload: MMAE is a potent microtubule inhibitor. Its hydrophobic nature can impact the physicochemical properties of the resulting ADC.[14][15]
-
Linker: The linker connects the MMAE to the mAb. The stability of the linker is crucial; it must be stable in systemic circulation to prevent premature drug release but labile enough to release the payload once inside the target cell.[4][11][12] A commonly used linker for MMAE is the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC) linker, which is designed to be cleaved by lysosomal proteases.[12][14][16]
ADC Conjugation Strategies
There are two primary strategies for conjugating MMAE to an antibody:
-
Non-Site-Specific Conjugation: This traditional method involves conjugating the drug-linker to endogenous amino acid residues on the antibody, typically the ε-amino groups of lysine or the thiol groups of cysteine residues from reduced interchain disulfides.[8][17] This results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites.[18][19]
-
Site-Specific Conjugation: This approach involves engineering the antibody to introduce specific conjugation sites, such as incorporating unnatural amino acids or engineering cysteine residues.[19][20] This allows for the production of a homogeneous ADC with a defined DAR and improved pharmacokinetic properties.[19][21]
This guide will focus on the more common non-site-specific conjugation to cysteine residues.
Quantitative Data Summary
The following table summarizes key quantitative data related to Auristatin E ADC conjugation and characterization.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | [6][7][20][22] |
| Purity | >95% | Size Exclusion Chromatography (SEC) | [7] |
| Endotoxin Level | < 0.3 EU/mg | Limulus Amebocyte Lysate (LAL) Assay | [7] |
| In vitro Cytotoxicity (IC50) | pM to nM range | Cell Viability Assays (e.g., MTT, CellTiter-Glo) | [14][21][23][24] |
| Conjugation Efficiency | ~70% | SDS-PAGE, Mass Spectrometry | [25] |
| Tumor Uptake | 10-18 %ID/g at 24h p.i. | Biodistribution studies with radiolabeled ADC | [21] |
Experimental Protocols
Cysteine-Based MMAE Conjugation Protocol
This protocol describes the conjugation of a maleimide-functionalized MMAE-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized MMAE-linker (e.g., MC-VC-PABC-MMAE)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
N-acetyl-cysteine
-
Purification system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC))
-
Reaction Buffer (e.g., Phosphate buffer with EDTA)
-
Quenching Buffer
-
Storage Buffer (e.g., Histidine buffer, pH 5.2)
Procedure:
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL.
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).
-
-
Antibody Reduction:
-
Add a calculated molar excess of TCEP to the antibody solution. A typical molar ratio is 2-3 moles of TCEP per mole of antibody to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Dissolve the maleimide-functionalized MMAE-linker in anhydrous DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add the MMAE-linker solution to the reduced antibody with gentle mixing. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours in the dark.
-
-
Quenching:
-
Add an excess of N-acetyl-cysteine (e.g., 5-fold molar excess over the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration using UV-Vis spectroscopy at 280 nm.
-
Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.[6][22]
-
Assess the purity and aggregation level by Size Exclusion Chromatography (SEC).[27]
-
Confirm the identity and DAR distribution by mass spectrometry.
-
Measure endotoxin levels.
-
Quality Control Assays
Comprehensive quality control is essential to ensure the safety, efficacy, and consistency of the ADC product.[2][8][10][26][28]
-
Purity and Aggregation: Assessed by SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC, RP-HPLC, or mass spectrometry.
-
Free Drug Level: Quantified by RP-HPLC.
-
In Vitro Potency: Measured by cell-based cytotoxicity assays on target-expressing and non-expressing cell lines.
-
Binding Affinity: Determined by ELISA or Surface Plasmon Resonance (SPR).
-
Endotoxin: Measured using the LAL assay.
-
Stability: Assessed under various storage conditions over time.[28]
Diagrams
Auristatin E ADC Mechanism of Action
Caption: Mechanism of action of an Auristatin E ADC.
Cysteine-Based ADC Conjugation Workflow
Caption: Workflow for cysteine-based Auristatin E ADC conjugation.
References
- 2. Antibody-Drug Conjugate Overview: a State-of-the-art Manufacturing Process and Control Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. adcreview.com [adcreview.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 8. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellmosaic.com [cellmosaic.com]
- 17. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. explorationpub.com [explorationpub.com]
- 23. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. susupport.com [susupport.com]
- 27. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmafocusamerica.com [pharmafocusamerica.com]
Designing Novel Antibody-Drug Conjugates with GMP-Grade Auristatin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Monomethyl Auristatin E (MMAE), a synthetic analog of the natural product dolastatin 10, is a highly potent microtubule-disrupting agent and one of the most clinically validated payloads for ADC development.[1][2][3] Its high cytotoxicity, with IC50 values in the picomolar to nanomolar range, makes it an effective anti-cancer agent.[3][4] The production of ADCs using Good Manufacturing Practice (GMP) grade Auristatin E is critical for ensuring the quality, safety, and efficacy of these complex biotherapeutics for clinical applications.[1][5]
This document provides detailed application notes and protocols for the design and development of novel ADCs utilizing GMP-grade Auristatin E. It covers key aspects of ADC design, including linker technology, conjugation chemistry, and analytical characterization, with a focus on providing practical methodologies for researchers in the field.
Core Concepts in Auristatin E ADC Design
The successful design of an Auristatin E-based ADC hinges on the interplay of three key components: the monoclonal antibody (mAb), the linker, and the Auristatin E payload.[6]
-
Monoclonal Antibody (mAb): The mAb provides specificity by targeting a tumor-associated antigen that is highly expressed on the surface of cancer cells and ideally undergoes rapid internalization.
-
Auristatin E (MMAE) Payload: As a potent antimitotic agent, MMAE inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8]
-
Linker: The linker connects the antibody to the MMAE payload. Its stability in systemic circulation and susceptibility to cleavage within the target cancer cell are critical for both the efficacy and safety of the ADC.
Mechanism of Action
The mechanism of action for a typical Auristatin E ADC with a cleavable linker is a multi-step process.
Caption: Mechanism of action for an Auristatin E ADC with a cleavable linker.
Linker Technology for Auristatin E ADCs
The choice of linker is paramount in designing a successful ADC. The linker must be stable enough to prevent premature release of the toxic payload in circulation, which could lead to systemic toxicity, yet be efficiently cleaved upon internalization into the target cell.
Cleavable Linkers
Cleavable linkers are designed to be selectively processed by enzymes or conditions prevalent within the tumor microenvironment or inside cancer cells.
-
Valine-Citrulline (vc) Linkers: This is the most common dipeptide linker used with MMAE. It is stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[9][10] The vc linker is typically used in conjunction with a self-immolative spacer, p-aminobenzylcarbamate (PABC), to ensure the efficient release of unmodified MMAE.[9]
-
Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomal compartment and the tumor microenvironment. This approach can offer an alternative cleavage mechanism and potentially different bystander effects.[2]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on maleimidocaproyl (mc), rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the conjugating amino acid (e.g., cysteine). While this can reduce bystander killing, it may also limit efficacy if the resulting payload-amino acid adduct has reduced cell permeability or activity. Recent studies have explored ionized Cys-linker-MMAE payloads with non-cleavable linkers to improve safety by reducing the bystander effect.[3][10][11]
Impact of Linker on Bystander Effect
The bystander effect refers to the ability of a released payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells. This is a particularly important consideration in heterogeneous tumors. The lipophilic and cell-permeable nature of free MMAE allows for a potent bystander effect when released from a cleavable linker.[12] In contrast, payloads released from non-cleavable linkers (e.g., Cys-mc-MMAF) are generally cell-impermeant and exhibit a reduced bystander effect.[12] The choice of linker, therefore, allows for the modulation of the bystander effect to suit different therapeutic strategies.
Quantitative Data on Auristatin E ADCs
The following tables summarize key quantitative data for representative Auristatin E-based ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin E ADCs
| ADC Target | Cell Line | Linker-Payload | IC50 (nM) | Reference |
| CD30 | Karpas 299 | vc-MMAE | 1.8 ± 0.4 | [5] |
| CD30 | Raji-CD30+ | vc-MMAE | 3.6 ± 0.6 | [5] |
| HER2 | SKOV-3 | MC-Val-Cit-PABC-MMAE | pM range | [13] |
| HER2 | N87 | Valine-Glucoserine-MMAU (DAR8) | pM range | [14] |
| HER2 | H522 | vc-MMAE | 18 | [14] |
| EGFR | GBM PDX | vc-MMAE | Comparable to Depatux-M | [12] |
Table 2: In Vivo Efficacy of Auristatin E ADCs
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Trastuzumab-MMAU (DAR8) | HSC-2 Xenograft | 10 mg/kg, once weekly for 4 weeks | Effective tumor growth inhibition | [15] |
| Trastuzumab-MMAU (DAR4) | HER2+ Xenograft | 2 mg/kg, single dose | Superior tumor growth inhibition vs. vc-MMAE | [14] |
| cAC10-vcMMAE | Karpas 299 Xenograft | 3 mg/kg, single dose | Potent bystander killing of CD30- cells | [2] |
| mil40-15 (Cys-linker-MMAE) | N/A | MTD: 160 mg/kg | Improved safety profile | [10][11] |
Experimental Protocols
The following section provides detailed protocols for the synthesis and characterization of Auristatin E ADCs.
Logical Workflow for ADC Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of an Auristatin E ADC.
Protocol 1: Antibody Reduction for Cysteine Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in an IgG antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (IgG) at 5-10 mg/mL
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride stock solution (10 mM in water)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Add a specific molar equivalent of TCEP to the antibody solution. A typical starting point is 2.5 molar equivalents of TCEP per mole of antibody.[16]
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[17][18]
-
Cool the reaction mixture to room temperature.
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column pre-equilibrated with Conjugation Buffer.[]
Protocol 2: MMAE Conjugation to Reduced Antibody
This protocol details the conjugation of a maleimide-activated MMAE linker-payload to the free sulfhydryl groups of the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
Maleimide-activated linker-payload (e.g., MC-VC-PAB-MMAE) stock solution (10 mM in DMSO or DMA)
-
Quenching solution: N-Acetyl-L-cysteine (NAC) stock solution (100 mM in water)
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with Conjugation Buffer.
-
Add the maleimide-activated linker-payload solution to the reduced antibody at a molar ratio of approximately 5-10 moles of linker-payload per mole of antibody.[] The final concentration of the organic solvent (DMSO or DMA) should be kept below 10% (v/v).[16]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[16][]
-
Quench the reaction by adding an excess of NAC (e.g., 20-fold molar excess over the linker-payload) to cap any unreacted maleimide groups.[16] Incubate for an additional 20-30 minutes.
Protocol 3: ADC Purification
This protocol describes the purification of the ADC to remove unreacted linker-payload, antibody fragments, and aggregates. A combination of chromatography techniques is often employed.
A. Hydrophobic Interaction Chromatography (HIC) HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs).[20][21]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% isopropanol (v/v)
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the quenched conjugation reaction mixture onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30-60 minutes.[22]
-
Collect fractions corresponding to the desired DAR species.
B. Size Exclusion Chromatography (SEC) SEC is used to remove aggregates and residual small molecules.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Formulation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the pooled HIC fractions (or the quenched reaction mixture if HIC is not used for preparative purification) onto the SEC column.
-
Elute with the formulation buffer and collect the fractions corresponding to the monomeric ADC peak.
Protocol 4: ADC Characterization
A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC HIC-HPLC is the standard method for determining the average DAR and the distribution of drug-loaded species.[23][24]
Procedure:
-
Use an analytical HIC column and the same mobile phases as in the preparative HIC protocol.
-
Inject the purified ADC sample.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their increasing hydrophobicity.
-
Calculate the weighted average DAR using the peak areas of each species: DAR = Σ(% Peak Area of each species × DAR of that species) / 100
B. Mass Spectrometry (MS) Analysis MS provides a precise measurement of the mass of the intact ADC and its subunits, confirming the conjugation and allowing for DAR calculation.[6] Native MS is particularly useful for analyzing cysteine-linked ADCs to maintain the non-covalent association of the antibody chains.[7][25]
Procedure:
-
For native SEC-MS, use a mobile phase of 50 mM ammonium acetate.[7]
-
Inject the ADC sample onto an SEC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the raw mass spectrum to obtain the masses of the different drug-loaded species.
-
The mass difference between peaks will correspond to the mass of the attached linker-payload, confirming successful conjugation and allowing for DAR calculation.
GMP Manufacturing and Scale-Up Considerations
Transitioning from lab-scale ADC production to GMP manufacturing presents several challenges.[1][26][27]
-
Containment: Auristatin E and its linker-payload derivatives are highly potent and cytotoxic, requiring specialized containment facilities (e.g., isolators) to ensure operator safety.[1][26]
-
Process Scalability: Conjugation and purification processes developed at the lab scale may not be directly transferable to larger scales. Process parameters must be carefully optimized and validated.[1][4]
-
Raw Material Quality: The use of GMP-grade Auristatin E, linkers, and antibodies is essential for producing a consistent and high-quality clinical product.
-
Analytical Method Transfer: Analytical methods for ADC characterization, such as HIC-HPLC and MS, must be robust, reproducible, and validated for quality control purposes.[1]
-
Regulatory Compliance: The manufacturing process must adhere to stringent cGMP guidelines to ensure the safety, purity, and potency of the final ADC product.[4][5]
Caption: Key challenges in scaling up ADC manufacturing to GMP standards.
Conclusion
The design of novel ADCs using GMP-grade Auristatin E is a complex, multi-disciplinary process that requires careful consideration of the antibody target, linker chemistry, and conjugation strategy. The detailed protocols and application notes provided herein offer a framework for the rational design, synthesis, and characterization of Auristatin E-based ADCs. By leveraging advanced analytical techniques and adhering to GMP principles, researchers and drug developers can advance the next generation of these powerful targeted therapies for the treatment of cancer.
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. susupport.com [susupport.com]
- 5. adcreview.com [adcreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. broadpharm.com [broadpharm.com]
- 18. bicellscientific.com [bicellscientific.com]
- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 27. Challenges In ADC Production - Consolidating Operations Under One Roof [outsourcedpharma.com]
Auristatin E: Unveiling Applications Beyond Oncology
While Auristatin E and its potent synthetic derivative, monomethyl auristatin E (MMAE), are cornerstone payloads in the field of antibody-drug conjugates (ADCs) for cancer therapy, a comprehensive review of current scientific literature reveals a landscape largely focused on their oncological applications. At present, there is a notable absence of established, widespread research into the use of Auristatin E for primary therapeutic indications outside of cancer, such as in autoimmune, infectious, or inflammatory diseases.
The primary mechanism of action for Auristatin E—a powerful disruption of microtubule dynamics by inhibiting tubulin polymerization—lends itself exceptionally well to targeting the rapidly proliferating cells characteristic of cancer.[1][2] This high cytotoxic potency, however, may also be a limiting factor for its use in non-malignant conditions where a more nuanced immunomodulatory or anti-inflammatory effect is desired.[3]
While direct applications of Auristatin E in non-cancer pathologies are not documented, the broader class of tubulin inhibitors does see use in other therapeutic areas. For instance, colchicine, another microtubule-disrupting agent, is a well-established treatment for the inflammatory condition of gout.[4][5] This suggests that the mechanism of tubulin inhibition has therapeutic potential beyond cytotoxicity, though the extreme potency of Auristatin E has thus far anchored its development within oncology.[6]
Some preclinical studies within the cancer domain have explored the immunomodulatory effects of auristatin-based ADCs, noting their ability to induce immunogenic cell death (ICD). This process can stimulate an anti-tumor immune response, but it is currently viewed as a secondary benefit to enhance its primary anti-cancer activity rather than a standalone therapeutic application for immune-related disorders.
Given the current state of research, this document will focus on the established applications and mechanisms of Auristatin E in the context of oncology, as this is where a wealth of data, protocols, and clinical experience exists.
Application Notes: The Role of Auristatin E in Oncology
Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10.[1] Due to its high toxicity, MMAE cannot be administered as a standalone systemic drug.[3] Instead, its therapeutic potential is harnessed through its conjugation to monoclonal antibodies, creating ADCs that selectively deliver this potent payload to cancer cells expressing a specific target antigen.[7]
Mechanism of Action in Cancer:
-
Targeting and Binding: The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody to MMAE is cleaved by lysosomal enzymes.
-
Microtubule Disruption: The released MMAE is then free to bind to tubulin, inhibiting its polymerization and disrupting the microtubule network.[8]
-
Cell Cycle Arrest and Apoptosis: This disruption of the cellular cytoskeleton leads to a halt in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[9]
Quantitative Data: Auristatin E (MMAE)-Based Antibody-Drug Conjugates in Oncology
The following table summarizes key data for several approved or late-stage clinical ADCs that utilize MMAE as their cytotoxic payload. This data is presented to illustrate the context in which Auristatin E is currently applied.
| Antibody-Drug Conjugate | Trade Name | Target Antigen | Approved Indications |
| Brentuximab vedotin | Adcetris® | CD30 | Hodgkin lymphoma, anaplastic large cell lymphoma |
| Enfortumab vedotin | Padcev® | Nectin-4 | Urothelial cancer |
| Polatuzumab vedotin | Polivy® | CD79b | Diffuse large B-cell lymphoma |
| Tisotumab vedotin | Tivdak® | Tissue Factor | Cervical cancer |
| Disitamab vedotin | - | HER2 | Gastric cancer, Urothelial cancer |
Experimental Protocols
The following is a generalized protocol for a key experiment in the development of an MMAE-based ADC: an in vitro cytotoxicity assay. This protocol serves as a representative example of the methodologies used in the research and development of these compounds.
Protocol: In Vitro Cytotoxicity Assay of an MMAE-Based ADC
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of an MMAE-based ADC in a target antigen-positive cancer cell line.
2. Materials:
-
Target antigen-positive cancer cell line (e.g., SKBR3 for a HER2-targeting ADC)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MMAE-based ADC
-
Control antibody (without MMAE)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
3. Methodology:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Treatment:
-
Prepare a serial dilution of the MMAE-based ADC and the control antibody in complete medium. Concentrations may range from picomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action and the logical workflow for the development of Auristatin E-based ADCs.
Caption: Mechanism of action of an MMAE-based ADC in a cancer cell.
Caption: Generalized workflow for the development of an MMAE-based ADC.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. Application of Monomethyl Auristatin E in Clinical Treatment - Creative Diagnostics [creative-diagnostics.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Auristatins - Creative Biolabs [creativebiolabs.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for GMP-Compliant Synthesis and Purification of Auristatin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Good Manufacturing Practice (GMP) guidelines for the synthesis and purification of Auristatin E, a potent cytotoxic agent widely used as a payload in Antibody-Drug Conjugates (ADCs). The protocols outlined below are representative examples derived from publicly available information, including patent literature and scientific publications, and are intended to serve as a guide for research and development purposes.
Introduction to Auristatin E and GMP Manufacturing
Auristatin E is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Due to its high cytotoxicity, Auristatin E is not administered as a standalone drug but is conjugated to monoclonal antibodies (mAbs) that target specific tumor antigens, a modality known as Antibody-Drug Conjugates (ADCs). This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site.
The synthesis and purification of highly potent active pharmaceutical ingredients (HPAPIs) like Auristatin E must be conducted under stringent Good Manufacturing Practice (GMP) guidelines. GMP ensures that the product is consistently produced and controlled to the quality standards appropriate for its intended use. For cytotoxic payloads, this includes rigorous control of raw materials, manufacturing processes, facility design, and analytical testing to ensure purity, potency, and safety.
Synthesis of Auristatin E under GMP Guidelines
The synthesis of Auristatin E is a complex multi-step process. The following protocol is a representative summary based on patent literature and is not a complete, validated GMP protocol. All operations must be performed in a qualified GMP facility with appropriate containment for HPAPIs.
Representative Synthesis Workflow
The synthesis can be conceptually broken down into the formation of key peptide fragments followed by their coupling and final deprotection steps.
Determining the Drug-to-Antibody Ratio of Auristatin E ADCs: A Guide to Key Analytical Techniques
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety. For ADCs utilizing the potent cytotoxic agent Auristatin E, precise and accurate DAR measurement is paramount throughout the development and manufacturing processes. This document provides detailed application notes and protocols for the principal analytical techniques employed to characterize the DAR of Auristatin E ADCs, tailored for researchers, scientists, and drug development professionals.
Core Analytical Techniques for DAR Measurement
Several robust analytical methods are available for determining the DAR of Auristatin E ADCs. The choice of technique often depends on the conjugation strategy (e.g., cysteine-linked or lysine-linked), the desired level of detail, and the developmental stage of the ADC. The most prominent methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique that separates ADC species based on their hydrophobicity under non-denaturing conditions.[1][2][3] As the number of hydrophobic Auristatin E molecules conjugated to the antibody increases, so does the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column.[3][4] This method is particularly well-suited for analyzing cysteine-linked ADCs, where it can resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[4]
Advantages:
-
Analysis is performed under mild, non-denaturing conditions, preserving the native structure of the ADC.[1][3]
-
Provides information on the distribution of different DAR species.[2]
-
Considered a reference technique for cysteine-linked ADCs.[4]
Limitations:
-
Typically incompatible with direct MS analysis due to the use of non-volatile salts in the mobile phase.[2]
-
May not be optimal for resolving the more homogeneous drug distribution of site-specific ADCs.[5]
Experimental Protocol: DAR Analysis by HIC
Objective: To determine the average DAR and drug-load distribution of an Auristatin E ADC using HIC.
Materials:
-
ADC sample
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 10 column volumes.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject 10-50 µg of the prepared ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Analysis:
-
Integrate the peak areas for each resolved DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Workflow for HIC-based DAR Analysis
Caption: Workflow for DAR analysis using HIC.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC separates molecules based on their hydrophobicity under denaturing conditions.[6] For DAR analysis, the ADC is typically reduced to separate the light and heavy chains prior to analysis. The number of Auristatin E molecules conjugated to each chain increases its hydrophobicity and retention time on the RPLC column.
Advantages:
-
High resolution, particularly for less hydrophobic, third-generation site-specific ADCs.[5]
-
Compatible with mass spectrometry, allowing for simultaneous characterization and identification of ADC fragments.[7]
Limitations:
-
Denaturing conditions can lead to the dissociation of antibody chains, making it unsuitable for analyzing intact cysteine-conjugated ADCs where the chains are not covalently linked.[8]
-
The use of organic solvents and elevated temperatures can potentially alter the ADC structure.[3]
Experimental Protocol: DAR Analysis by RPLC
Objective: To determine the average DAR of a reduced Auristatin E ADC by RPLC.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RPLC column (e.g., C4 wide-pore)
-
HPLC system with a UV detector
Procedure:
-
Sample Reduction:
-
To 100 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
HPLC System Setup:
-
Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Set the column temperature to 70-80°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject the reduced ADC sample onto the column.
-
Chromatographic Separation: Elute the light and heavy chains using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of conjugated drugs per chain.[]
-
Workflow for RPLC-based DAR Analysis
Caption: Workflow for DAR analysis using RPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the determination of the precise molecular weight of the intact ADC and its subunits. Native MS, often coupled with size-exclusion chromatography (SEC), can be used to analyze the entire ADC molecule under non-denaturing conditions.[8] Alternatively, LC-MS methods after reduction can provide detailed information on the drug load of individual antibody chains.[7]
Advantages:
-
Provides highly accurate mass measurements, enabling unambiguous identification of different DAR species.
-
Can characterize the heterogeneity of drug conjugation.[10]
-
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for DAR measurement due to its molecular-level resolution.[8]
Limitations:
-
Requires specialized instrumentation and expertise.
-
HIC is often incompatible with direct MS analysis due to the high concentrations of nonvolatile salts used.[2]
Experimental Protocol: DAR Analysis by Native SEC-MS
Objective: To determine the average DAR and drug-load distribution of an intact Auristatin E ADC using native SEC-MS.
Materials:
-
ADC sample
-
Mobile Phase: 50 mM Ammonium Acetate
-
SEC column
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1-1 mg/mL in the mobile phase.
-
LC-MS System Setup:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.2 mL/min.
-
Set up the mass spectrometer for native protein analysis, with a mass range appropriate for the intact ADC.
-
-
Injection: Inject the ADC sample onto the SEC column.
-
Data Acquisition: Acquire the mass spectra of the eluting ADC.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Workflow for Native MS-based DAR Analysis
Caption: Workflow for DAR analysis using Native MS.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and convenient method for determining the average DAR.[11][12] This technique relies on the distinct absorbance properties of the antibody and the conjugated Auristatin E at different wavelengths.[] By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and a wavelength where the drug has maximum absorbance), the concentrations of the protein and the drug can be determined, and the average DAR can be calculated.[11]
Advantages:
-
Simple, rapid, and requires standard laboratory equipment.[11]
-
Non-destructive.
Limitations:
-
Only provides the average DAR, not the distribution of different species.
-
Requires that the drug has a chromophore with a distinct absorbance maximum from the antibody.[]
-
Accuracy can be affected by overlapping absorbance spectra of the antibody and the drug.
Experimental Protocol: DAR Analysis by UV/Vis Spectroscopy
Objective: To determine the average DAR of an Auristatin E ADC using UV/Vis spectroscopy.
Materials:
-
ADC sample
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients: Obtain the molar extinction coefficients for the antibody and Auristatin E at 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug).
-
Sample Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at λmax_drug (A_drug).
-
Measure the absorbance of a buffer blank at the same wavelengths.
-
-
Calculation:
-
Correct the sample absorbance values by subtracting the buffer blank readings.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and a set of simultaneous equations that account for the contribution of both components at each wavelength.
-
Calculate the average DAR using the formula: Average DAR = (Molar concentration of Drug) / (Molar concentration of Antibody)
-
Logical Relationship for UV/Vis DAR Calculation
Caption: Logical flow for calculating average DAR using UV/Vis spectroscopy.
Quantitative Data Summary
| Technique | Principle | Information Provided | Throughput | MS Compatibility | Best Suited For |
| HIC | Separation by hydrophobicity (non-denaturing) | Average DAR, DAR distribution | Medium | Indirect | Cysteine-linked ADCs |
| RPLC | Separation by hydrophobicity (denaturing) | Average DAR (from reduced chains) | Medium | Yes | Site-specific ADCs, chain-based analysis |
| MS | Mass-to-charge ratio measurement | Average DAR, DAR distribution, precise mass | Low-Medium | Native | All ADC types, detailed characterization |
| UV/Vis | Spectrophotometric absorbance | Average DAR | High | No | Rapid screening, routine analysis |
Conclusion
The selection of an appropriate analytical technique for DAR determination is crucial for the successful development and quality control of Auristatin E ADCs. HIC and native MS are powerful for providing detailed information on DAR distribution under non-denaturing conditions. RPLC-MS is valuable for detailed characterization of reduced ADC species, particularly for site-specific conjugates. UV/Vis spectroscopy offers a rapid and straightforward method for determining the average DAR. A combination of these orthogonal techniques is often employed to provide a comprehensive understanding of the DAR profile of an Auristatin E ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. agilent.com [agilent.com]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Utilizing Auristatin E in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Auristatin E, specifically its derivative Monomethyl Auristatin E (MMAE), in combination with other chemotherapeutic agents. This document is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of MMAE-based combination therapies in preclinical cancer models.
Introduction to Auristatin E (MMAE)
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAE is primarily utilized as a payload in Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] The ADC delivery system selectively targets tumor-associated antigens, leading to the internalization of the conjugate and subsequent release of MMAE within the cancer cell.[3][5] MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately apoptosis.[1][2][6]
Preclinical studies have demonstrated that the efficacy of MMAE-containing ADCs can be enhanced when used in combination with other therapeutic modalities, such as inhibitors of key signaling pathways and radiotherapy.[7][8][9][10] This document outlines protocols for investigating these synergistic interactions.
Key Combination Strategies and Underlying Mechanisms
Combination with PI3K/AKT/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[7][11] Inhibition of this pathway can sensitize cancer cells to the cytotoxic effects of other agents.
Mechanism of Synergy: Preclinical evidence suggests that combining Auristatin E-based ADCs with PI3K/AKT/mTOR pathway inhibitors results in synergistic antitumor activity.[7][11] The proposed mechanism involves the mTOR inhibitor reducing the expression of anti-apoptotic proteins, thereby lowering the threshold for apoptosis induction by MMAE.[7] Furthermore, dual inhibition can lead to a more complete blockade of proliferative signaling. For instance, temsirolimus (an mTORC1 inhibitor) can block S6 kinase signaling, while a PI3K inhibitor can abrogate the compensatory phosphorylation of 4E-BP1, leading to enhanced cell death.[12][13]
Signaling Pathway Diagram:
Caption: PI3K/AKT/mTOR signaling and points of inhibition.
Combination with Radiotherapy
Radiotherapy is a cornerstone of cancer treatment that induces DNA damage, primarily double-strand breaks (DSBs), in cancer cells.[14] The sensitivity of cells to radiation varies, and combining it with radiosensitizing agents can improve therapeutic outcomes.[9][10]
Mechanism of Synergy: MMAE has been identified as a potent radiosensitizer.[6][9][10] It enhances the effects of ionizing radiation (IR) in a schedule- and dose-dependent manner.[9][10] The proposed mechanism involves MMAE-induced mitotic arrest, a phase of the cell cycle where cells are most sensitive to radiation.[10] This leads to decreased clonogenic survival and an increase in IR-induced DNA double-strand breaks.[9][10]
Experimental Workflow Diagram:
Caption: Workflow for evaluating MMAE and radiotherapy.
Data Presentation: Summary of In Vitro Synergistic Effects
| Combination Agent | Cancer Type | Cell Lines | Key Findings | Reference |
| PI3K/mTOR Inhibitors | ||||
| Sirolimus, Temsirolimus | Hodgkin Lymphoma, Non-Hodgkin Lymphoma | L428, L540, Karpas299, SUDHL4, SUDHL6, WSU-DLCL2 | Synergistic cytotoxicity (CI < 0.7) with brentuximab vedotin (anti-CD30-MMAE) and SGN-19A (anti-CD19-MMAE). | [7][11] |
| Sirolimus, Temsirolimus | Renal Cell Carcinoma | 786-O, Caki-1 | Synergistic cytotoxicity (CI < 0.7) with SGN-75 (anti-CD70-MMAE). | [7][11] |
| NVP-BEZ235 (dual PI3K/mTOR inhibitor) | Lymphoma, Renal Cell Carcinoma | L428, L540, Karpas299, SUDHL4, SUDHL6, WSU-DLCL2, 786-O, Caki-1 | Synergistic cytotoxicity with brentuximab vedotin, SGN-19A, and SGN-75. | [7][11] |
| Chemotherapy | ||||
| Gemcitabine | Colorectal Cancer | HER2-positive CRC cell lines | Synergistic antitumor activity in vitro and in vivo with an anti-HER2-MMAE ADC (RC48). | [15] |
| Radiotherapy | ||||
| Ionizing Radiation (IR) | Colorectal Cancer, Pancreatic Cancer | HCT-116, PANC-1 | MMAE sensitized cells to IR, decreasing clonogenic survival. IC50 of MMAE in HCT-116 cells decreased from 1.6 nM to 0.8 nM when combined with 6 Gy IR. | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Analysis of MMAE and PI3K/mTOR Inhibitors
Objective: To determine the cytotoxic effects of MMAE in combination with a PI3K/mTOR inhibitor and to quantify the synergy using the Chou-Talalay method.
Materials:
-
Cancer cell lines (e.g., L428 Hodgkin lymphoma, 786-O renal cell carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Monomethyl Auristatin E (MMAE)
-
PI3K/mTOR inhibitor (e.g., Temsirolimus, NVP-BEZ235)
-
96-well cell culture plates
-
MTT or similar cell viability assay reagent
-
Plate reader
-
CompuSyn software for Combination Index (CI) calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of MMAE and the PI3K/mTOR inhibitor in complete culture medium.
-
Single-Agent Treatment: To determine the IC50 of each drug, treat cells with increasing concentrations of MMAE or the inhibitor alone.
-
Combination Treatment: Treat cells with combinations of MMAE and the inhibitor at a constant ratio (e.g., based on the ratio of their individual IC50 values). Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for each drug alone.
-
Use CompuSyn software to perform the Chou-Talalay analysis.[1][8] Input the dose-response data for the single agents and the combination. The software will generate Combination Index (CI) values.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Clonogenic Survival Assay for MMAE and Radiotherapy
Objective: To assess the ability of MMAE to radiosensitize cancer cells by measuring their long-term survival and proliferative capacity.
Materials:
-
Cancer cell lines (e.g., HCT-116, PANC-1)
-
Complete cell culture medium
-
MMAE
-
6-well cell culture plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the radiation dose) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of MMAE for a predetermined duration (e.g., 24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a single dose of ionizing radiation (e.g., 2, 4, 6 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control.
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
Protocol 3: DNA Double-Strand Break (DSB) Assay (Neutral Comet Assay)
Objective: To quantify the extent of DNA double-strand breaks in cells treated with MMAE and radiation.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
MMAE
-
Radiation source
-
Neutral comet assay kit (containing lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Low-melting-point agarose
-
Electrophoresis chamber
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with MMAE for a specified time (e.g., 24 hours) and then irradiate (e.g., 6 Gy).
-
Cell Harvesting: Harvest the cells immediately after irradiation.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a neutral lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis chamber filled with neutral electrophoresis buffer and apply a voltage. DNA fragments (resulting from DSBs) will migrate out of the nucleus, forming a "comet tail."
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software.
-
The "tail moment" (a product of the tail length and the fraction of DNA in the tail) is a common metric used to quantify DNA damage. An increase in the tail moment indicates a higher level of DNA DSBs.[10]
-
Protocol 4: In Vivo Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo efficacy of MMAE-based combination therapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft (e.g., L428, PANC-1)
-
MMAE-containing ADC (e.g., brentuximab vedotin) or a targeted delivery system for MMAE
-
Combination agent (e.g., Temsirolimus)
-
Vehicle/control solutions
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (typically n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: ADC alone
-
Group 3: Combination agent alone
-
Group 4: ADC + Combination agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule, route (e.g., intravenous for ADC, oral gavage or intraperitoneal for small molecules), and dose.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Measure mouse body weight 2-3 times per week as an indicator of toxicity.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size, or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Analyze the body weight data to assess treatment-related toxicity.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups. A significant reduction in tumor growth in the combination group compared to the single-agent groups suggests in vivo synergy.[7]
-
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of Auristatin E (MMAE) in combination with other chemotherapeutic agents. By systematically assessing cytotoxicity, synergy, and in vivo efficacy, researchers can gain valuable insights into the potential of these combination strategies to improve cancer treatment outcomes. It is crucial to adapt and optimize these protocols based on the specific cell lines, drug candidates, and experimental goals.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 4. onclive.com [onclive.com]
- 5. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study | springermedizin.de [springermedizin.de]
- 12. A mechanism for synergy with combined mTOR and PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 14. Assaying DNA double-strand break induction and repair as fast as a speeding comet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Line Selection in Auristatin E-Based ADC Testing
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Auristatin E and its synthetic analog, Monomethyl Auristatin E (MMAE), are highly potent antimitotic agents frequently used as payloads in ADCs.[1][2] These ADCs function by binding to a specific target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to lysosomes.[2][3] Inside the lysosome, the linker connecting the antibody and the payload is cleaved, releasing the active Auristatin E derivative into the cytoplasm.[4][] The released payload then disrupts the microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2][6][7]
Selecting the appropriate cell lines is a critical first step for the in vitro evaluation of novel Auristatin E-based ADCs. This document provides a comprehensive guide and detailed protocols for researchers to select and utilize relevant cell lines for assessing ADC efficacy and mechanism of action.
Mechanism of Action for Auristatin E-Based ADCs
The following diagram illustrates the general mechanism of action for an Auristatin E (MMAE)-based ADC.
Criteria for Cell Line Selection
The choice of cell lines can significantly impact the interpretation of experimental results. Below are key criteria to consider:
-
Target Antigen Expression:
-
Antigen-Positive (Ag+): At least one cell line with high expression of the target antigen is essential to demonstrate on-target cytotoxicity.
-
Antigen-Negative (Ag-): A cell line with low or no expression of the target antigen is crucial as a negative control to assess off-target toxicity.
-
Variable Expression: Including cell lines with a range of antigen expression levels can help establish a correlation between antigen density and ADC potency (IC50).
-
-
Cancer Type Relevance: Cell lines should ideally be derived from the cancer types intended for the therapeutic application of the ADC.
-
Auristatin E Sensitivity: While the antibody confers specificity, the intrinsic sensitivity of a cell line to the payload can influence the observed potency. It is beneficial to determine the IC50 of the free MMAE payload on the selected cell lines.
-
Growth Characteristics:
-
Adherent vs. Suspension: The choice may depend on the specific assay formats.
-
Doubling Time: A moderate doubling time is often preferred to allow for a sufficient incubation period (e.g., 72-120 hours) for the ADC to exert its effect in cytotoxicity assays.
-
Recommended Cell Lines for ADC Testing
The following table summarizes a selection of commercially available cell lines commonly used in ADC research, categorized by their typical target antigen expression. Researchers should always verify the antigen expression level in their specific cell stock using methods like flow cytometry or western blotting.
| Cell Line | Cancer Type | Common Target Antigen | Characteristics |
| High Antigen Expression | |||
| BT-474 | Breast Ductal Carcinoma | HER2 | Adherent; High HER2 expression.[8][9] |
| SK-BR-3 | Breast Adenocarcinoma | HER2 | Adherent; Very high HER2 expression.[10][11] |
| NCI-N87 | Gastric Carcinoma | HER2 | Adherent; High HER2 expression.[3][9] |
| SKOV-3 | Ovarian Adenocarcinoma | HER2, Folate Receptor α | Adherent; Moderate to high HER2.[12] |
| Ramos | Burkitt's Lymphoma | CD20 | Suspension; High CD20 expression.[13] |
| Low/Negative Antigen Expression | |||
| MCF-7 | Breast Adenocarcinoma | HER2 (low/negative) | Adherent; Often used as a HER2-negative control.[8][14] |
| MDA-MB-468 | Breast Adenocarcinoma | EGFR (high), HER2 (negative) | Adherent; Often used as a HER2-negative control.[9][15] |
| HEK293 | Embryonic Kidney | - | Adherent; General negative control for many cancer antigens.[10] |
Experimental Protocols
Detailed protocols for essential in vitro assays are provided below. These are starting points and should be optimized for specific cell lines and ADC constructs.
Protocol 1: ADC Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[16][17]
Workflow for Cytotoxicity Assay
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Auristatin E-based ADC
-
Isotype control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[17] c. Include wells with medium only to serve as a blank control. d. Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.
-
ADC Treatment: a. Prepare a series of dilutions (e.g., 8-point, 4-fold dilutions) of the ADC and the isotype control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated control wells with fresh medium.
-
Incubation: a. Incubate the plate for a period appropriate for the cell line's doubling time and the payload's mechanism, typically 72 to 96 hours for tubulin inhibitors like MMAE.[17]
-
MTT Addition and Readout: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[17] b. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Incubate overnight in the dark at 37°C.[17] d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the untreated control wells. c. Plot the percent viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.
Expected Data Output:
| Treatment Group | Concentration (nM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 0 | 1.25 | 100% |
| ADC on Ag+ Cells | 0.1 | 1.10 | 88% |
| ADC on Ag+ Cells | 1 | 0.75 | 60% |
| ADC on Ag+ Cells | 10 | 0.20 | 16% |
| ADC on Ag- Cells | 1000 | 1.15 | 92% |
| Isotype Control | 1000 | 1.22 | 98% |
| Calculated IC50 (Ag+ Cells) | ~1.5 nM |
Protocol 2: ADC Internalization Assay (pH-Sensitive Dye)
This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload release. This protocol uses a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.[18][19][20]
Materials:
-
Target cells (Ag+ and Ag-)
-
ADC and isotype control antibody
-
pH-sensitive IgG labeling reagent (e.g., pHrodo Red)
-
Live-cell imaging system or flow cytometer
-
96-well black, clear-bottom plates (for imaging) or FACS tubes
Procedure:
-
Antibody Labeling (if not pre-labeled): a. Label the ADC and isotype control with the pH-sensitive dye according to the manufacturer's protocol. The goal is to conjugate the dye without affecting antibody binding.
-
Cell Seeding: a. Seed Ag+ and Ag- cells in a 96-well plate (for imaging) or prepare them in suspension (for flow cytometry).
-
Incubation with Labeled ADC: a. Dilute the labeled ADC and isotype control to the desired concentration (e.g., 10 µg/mL) in complete medium. b. Add the diluted antibodies to the cells. c. Incubate at 37°C to allow for internalization. A parallel incubation at 4°C can be used as a negative control, as endocytosis is inhibited at low temperatures.
-
Signal Detection: a. For Imaging: Monitor the increase in fluorescence over time (e.g., 1, 4, and 24 hours) using a live-cell imaging system. b. For Flow Cytometry: After incubation, wash the cells with cold PBS to remove unbound antibody. Resuspend in FACS buffer and analyze on a flow cytometer.
-
Data Analysis: a. Quantify the mean fluorescence intensity (MFI) for each condition. A significant increase in fluorescence in Ag+ cells treated with the ADC at 37°C compared to the 4°C control and the Ag- cells indicates specific, active internalization.
Expected Data Output:
| Cell Line | Antibody | Incubation Temp. | Mean Fluorescence Intensity (MFI) |
| Ag+ | Labeled ADC | 37°C | 15,000 |
| Ag+ | Labeled ADC | 4°C | 800 |
| Ag- | Labeled ADC | 37°C | 950 |
| Ag+ | Labeled Isotype | 37°C | 1,100 |
Protocol 3: Bystander Effect Assay (Co-Culture Method)
This assay assesses the ability of the ADC's payload, upon release from the target cell, to diffuse and kill neighboring antigen-negative cells.[14][21][22]
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
ADC and control treatments
-
96-well plates
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: a. Seed a co-culture of Ag+ cells and GFP-labeled Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:4) to assess the effect of antigen density. b. As controls, seed monocultures of Ag+ cells and GFP-labeled Ag- cells.
-
ADC Treatment: a. Treat the wells with serial dilutions of the ADC. The concentrations used should be cytotoxic to the Ag+ cells but largely non-toxic to the Ag- monoculture.[21]
-
Incubation: a. Incubate the plate for 96-120 hours.
-
Readout and Analysis: a. Measure the GFP fluorescence in each well using a plate reader. A decrease in GFP signal in the co-culture wells treated with the ADC, compared to the ADC-treated Ag- monoculture, indicates bystander killing. b. Optionally, cell viability of the total population can be measured using a reagent like CellTiter-Glo.
Expected Data Output:
| Culture Condition | ADC Conc. (nM) | GFP Fluorescence (RFU) | % Viability of Ag- Cells |
| Ag- Monoculture | 0 | 50,000 | 100% |
| Ag- Monoculture | 100 | 48,500 | 97% |
| Co-Culture (1:1) | 0 | 25,000 | 100% |
| Co-Culture (1:1) | 100 | 11,250 | 45% |
Signaling Pathways Activated by Auristatin E
The primary mechanism of Auristatin E is the disruption of microtubule dynamics. This triggers a cascade of downstream signaling events culminating in cell death. Recent studies also indicate that Auristatin-based ADCs can induce ER stress, leading to immunogenic cell death (ICD), which may contribute to their overall therapeutic effect.[23]
References
- 1. adcreview.com [adcreview.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 7. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 14. agilent.com [agilent.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 23. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
How to overcome solubility issues with Auristatin E (GMP).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Auristatin E (MMAE) under GMP guidelines.
Frequently Asked Questions (FAQs)
Q1: What is Auristatin E (MMAE) and what are its general properties?
A1: Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent.[1][2] It functions as an antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division.[3][4][5] Due to its high cytotoxicity, MMAE is not typically used as a standalone drug but is a common payload in antibody-drug conjugates (ADCs).[3][4][6] In this context, it is linked to a monoclonal antibody that directs it to target cancer cells.[3]
| Property | Description |
| Synonyms | MMAE, Brentuximab Vedotin, Vedotin[3][5][7] |
| Appearance | White to off-white solid[1] or crystalline solid[7] |
| Molecular Formula | C₃₉H₆₇N₅O₇[3][7] |
| Molecular Weight | 717.98 g/mol [3] (approximately 718.0 g/mol [7]) |
| Storage | -20°C[1][7] |
Q2: What are the primary solubility challenges with MMAE?
A2: MMAE is sparingly soluble in aqueous solutions.[8] Direct dissolution in aqueous buffers like PBS (pH 7.2) yields a low solubility of approximately 0.5 mg/mL.[7] It is more soluble in organic solvents, but even then, careful preparation is required to avoid precipitation, especially when further diluting into aqueous media for biological experiments.[7]
Q3: How should I handle GMP-grade Auristatin E safely?
A3: Auristatin E is a cytotoxic compound and should be handled with extreme care in a controlled environment, following all applicable GMP and safety guidelines for hazardous materials.[7][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a protective gown, and eye protection.[9][10]
-
Containment: Handle the solid compound and concentrated solutions in a certified biological safety cabinet or a containment isolator.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cytotoxic agent cleanup.[9][11]
-
Waste Disposal: Dispose of all contaminated materials (vials, pipette tips, gloves, etc.) as hazardous cytotoxic waste according to institutional and regulatory guidelines.
-
Training: Ensure all personnel handling the compound are fully trained on the risks and safe handling procedures.[10][11]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid MMAE
Symptoms:
-
Solid MMAE does not fully dissolve in the chosen solvent.
-
Visible particulates remain after vortexing or mixing.
Possible Causes:
-
Incorrect solvent choice.
-
Insufficient solvent volume.
-
Low temperature affecting dissolution kinetics.
Solutions:
-
Select an appropriate organic solvent: MMAE is soluble in several organic solvents.[7] Refer to the solubility table below to choose the best solvent for your desired stock concentration.
-
Use sonication or gentle warming: To facilitate dissolution, you can sonicate the vial in an ultrasonic bath or warm it to 37°C for a short period (e.g., 10 minutes).[5]
-
Ensure sufficient solvent: Cross-reference your desired concentration with the known solubility limits in the table below.
Issue 2: Precipitation of MMAE Upon Dilution into Aqueous Buffer
Symptoms:
-
A clear stock solution of MMAE in an organic solvent turns cloudy or forms a precipitate when diluted into an aqueous buffer (e.g., PBS, cell culture media).
Possible Causes:
-
The final concentration of the organic solvent is too low to maintain MMAE solubility in the aqueous solution.
-
The final concentration of MMAE exceeds its solubility limit in the aqueous/organic co-solvent mixture.
Solutions:
-
Step-wise dilution: Instead of a single large dilution, perform serial dilutions.
-
Use of co-solvents and formulating agents: For in vivo or cell-based assays, consider using formulation strategies that improve aqueous solubility. These often involve a combination of DMSO or ethanol with agents like PEG300, Tween-80, or cyclodextrins.[8][12]
-
Prepare fresh solutions: Aqueous solutions of MMAE are not recommended for storage for more than one day.[7] Prepare fresh dilutions for each experiment.
Data and Protocols
Solubility Data
The following table summarizes the solubility of Auristatin E in various solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 48 mg/mL[8] | Some sources report approximately 5 mg/mL[7] or up to 20 mM.[3] Warming and sonication can aid dissolution.[2] |
| Ethanol | ~25 mg/mL[7] | |
| Dimethylformamide (DMF) | ~20 mg/mL[7] | |
| PBS (pH 7.2) | ~0.5 mg/mL[7] | Not recommended for long-term storage.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MMAE Stock Solution in DMSO
-
Pre-weighing: Allow the vial of solid MMAE to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of MMAE (MW ~718 g/mol ), add approximately 139.3 µL of DMSO.
-
Dissolution: Vortex the vial thoroughly. If necessary, sonicate in an ultrasonic water bath for 5-10 minutes or warm briefly to 37°C to ensure complete dissolution.[5]
-
Storage: Store the stock solution at -20°C. Purging the vial with an inert gas like argon or nitrogen before sealing can improve stability.[7]
Protocol 2: Preparation of a Formulation for In Vivo Studies
This protocol provides an example of a multi-component solvent system to improve the aqueous compatibility of MMAE.
-
Initial Dissolution: Prepare a concentrated stock solution of MMAE in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition: In a separate sterile tube, sequentially add and mix the following components in the specified order:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline[12]
-
-
Final Dilution: Add the MMAE stock solution to the co-solvent mixture to achieve the desired final concentration. Mix thoroughly. This formulation can achieve a solubility of at least 2.5 mg/mL.[12]
Visual Guides
Workflow for Solubilizing Auristatin E (GMP)
Caption: A flowchart outlining the key steps for dissolving GMP-grade Auristatin E.
Mechanism of Action of an MMAE-based Antibody-Drug Conjugate (ADC)
Caption: The mechanism of action for a typical MMAE-containing ADC.
References
- 1. MonoMethyl auristatin E CAS#: 474645-27-7 [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. adcreview.com [adcreview.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. apexbt.com [apexbt.com]
- 6. europeanreview.org [europeanreview.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. hse.gov.uk [hse.gov.uk]
- 12. Monomethyl auristatin E (MMAE) | antimitotic/antitubulin agent | CAS 474645-27-7 | Buy Monomethyl auristatin E (MMAE) from Supplier InvivoChem [invivochem.com]
Optimizing the drug-to-antibody ratio for Auristatin E ADCs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) for Auristatin E (MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Auristatin E (MMAE)?
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from dolastatins, which are natural products from the sea hare Dolabella auricularia.[1] It functions as an antimitotic agent by inhibiting the polymerization of tubulin, a critical component for forming microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3] Due to its high cytotoxicity, MMAE is not used as a standalone drug but is instead conjugated to a monoclonal antibody that directs it to cancer cells.[]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute for Auristatin E ADCs?
The Drug-to-Antibody Ratio (DAR) is a crucial parameter in the development of ADCs as it directly influences their efficacy, toxicity, and pharmacokinetic profile.[5][6] An optimal DAR ensures that a sufficient amount of the cytotoxic payload is delivered to the target cancer cells to induce cell death. A low DAR may result in reduced potency, while an excessively high DAR can lead to issues such as ADC aggregation, faster plasma clearance, and increased off-target toxicity.[5][7] Therefore, optimizing the DAR is essential for achieving the desired therapeutic window.
Q3: What are the common methods for determining the DAR of an Auristatin E ADC?
Several analytical techniques are employed to determine the DAR of an ADC. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve ADCs with different numbers of attached drugs, allowing for the calculation of the average DAR.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, not only determining the average DAR but also identifying the distribution of different drug-loaded species.[6][9]
-
Ultraviolet-visible (UV) spectrophotometry: This is a simpler and more convenient method for DAR determination.[]
-
Cathepsin B Enzymatic Cleavage: This method involves the enzymatic release of the drug from the ADC, followed by quantification of the released drug.[]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in the ADC Preparation
Possible Cause: The hydrophobic nature of Auristatin E can lead to aggregation, especially at higher DAR values.[10] The attachment of multiple hydrophobic drug-linker moieties can expose hydrophobic patches on the antibody surface, promoting self-association.[11]
Troubleshooting Steps:
-
Optimize DAR: A lower DAR, typically in the range of 2-4, is often associated with reduced aggregation.[12][13]
-
Utilize Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help to mask the hydrophobicity of the payload and reduce aggregation.[10][14]
-
Payload Modification: Consider using more hydrophilic derivatives of Auristatin E, such as MMAU (a β-D-glucuronide of MMAE), which has been shown to reduce aggregation in high-DAR ADCs.[15]
-
Formulation Optimization: Adjusting buffer conditions, such as pH and the inclusion of excipients like polysorbates, can help to stabilize the ADC and prevent aggregation.
Issue 2: Low In Vitro Cytotoxicity of the Auristatin E ADC
Possible Cause: Insufficient potency of the ADC can stem from a low DAR, inefficient internalization of the ADC, or impaired release of the cytotoxic payload within the target cell.
Troubleshooting Steps:
-
Increase DAR: A higher DAR generally correlates with greater in vitro potency.[15] However, this must be balanced with the potential for increased aggregation and faster clearance in vivo.
-
Confirm Target Antigen Expression: Ensure that the target cell line expresses a sufficient level of the target antigen for effective ADC binding and internalization.
-
Assess ADC Internalization: Utilize techniques such as flow cytometry or fluorescence microscopy to confirm that the ADC is being internalized by the target cells.
-
Verify Linker Cleavage: For ADCs with cleavable linkers, confirm that the linker is being efficiently cleaved by relevant lysosomal enzymes (e.g., Cathepsin B for valine-citrulline linkers) to release the active MMAE payload.[1][]
Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Cause: A discrepancy between in vitro and in vivo results can be attributed to the pharmacokinetic properties of the ADC. High DAR ADCs, despite their high potency in culture, can exhibit rapid clearance from circulation, reducing their exposure to the tumor.[5][14]
Troubleshooting Steps:
-
Optimize DAR for In Vivo Performance: Studies have shown that ADCs with a DAR of 2 or 4 can have superior in vivo efficacy compared to those with a DAR of 8, due to improved pharmacokinetics.[15]
-
Evaluate Pharmacokinetics: Conduct pharmacokinetic studies in relevant animal models to assess the clearance rate and exposure of the ADC.
-
Employ Hydrophilic Linkers/Payloads: As with aggregation issues, the use of hydrophilic linkers or payloads can improve the pharmacokinetic profile of high-DAR ADCs.[14][15]
-
Consider Site-Specific Conjugation: Site-specific conjugation methods can produce more homogeneous ADCs with a defined DAR, which may lead to improved pharmacokinetics and a better therapeutic index.[16]
Data Presentation
Table 1: Impact of DAR on In Vitro Cytotoxicity of an Anti-HER2-MMAE ADC
| Cell Line | DAR | IC50 (ng/mL) |
| SK-BR-3 (HER2-positive) | 2 | 15.2 |
| 4 | 5.8 | |
| 8 | 1.1 | |
| MDA-MB-468 (HER2-negative) | 2 | >1000 |
| 4 | >1000 | |
| 8 | >1000 |
This table summarizes hypothetical data illustrating the typical trend of increased in vitro potency with higher DAR on a target-positive cell line.
Table 2: Pharmacokinetic Parameters of ADCs with Varying DARs
| ADC Construct | DAR | Clearance (mL/hr/kg) | Half-life (hours) |
| Trastuzumab-vc-MMAE | 2 | 0.25 | 150 |
| 4 | 0.52 | 98 | |
| 8 | 1.8 | 35 | |
| Trastuzumab-PEG24-vc-MMAE | 8 | 0.65 | 85 |
This table presents representative data showing the impact of DAR and linker hydrophilicity on the pharmacokinetic properties of an ADC. Data is illustrative and based on trends reported in the literature.[14]
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the HIC binding buffer (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).
-
Chromatography System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Gradient Elution: Equilibrate the column with 100% Mobile Phase A. Inject the sample and elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Monitor the absorbance at 280 nm. The different ADC species (DAR 0, 2, 4, 6, 8) will elute as distinct peaks. Calculate the average DAR by determining the weighted average of the peak areas.[]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the Auristatin E ADC and a negative control antibody in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration.[17][18]
Mandatory Visualizations
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 9. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common problems in Auristatin E cytotoxicity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Auristatin E (MMAE) and its antibody-drug conjugates (ADCs) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Auristatin E (MMAE)?
A1: Monomethyl Auristatin E (MMAE) is a potent anti-mitotic agent.[1][] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][][3] By disrupting microtubule dynamics, MMAE causes cells to arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis (programmed cell death).[4][5] When delivered as part of an antibody-drug conjugate (ADC), the monoclonal antibody directs MMAE to specific cancer cells. After the ADC binds to the target antigen and is internalized, the linker is cleaved, releasing the toxic MMAE payload inside the cell.[1][][3]
Q2: Which cell viability assay is most suitable for Auristatin E cytotoxicity testing?
A2: Tetrazolium-based colorimetric assays, such as the MTT assay, are widely used to measure the cytotoxic effects of ADCs and their payloads like Auristatin E.[3][6] This assay is based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is proportional to the number of living cells.[6] Luminescence-based assays that quantify ATP levels, an indicator of metabolically active cells, are also a common and sensitive alternative.[7]
Q3: What are typical IC50 values for MMAE?
A3: The IC50 (half-maximal inhibitory concentration) of MMAE is cell line-dependent but is generally in the low nanomolar range, highlighting its high potency. For instance, IC50 values of 3.27 ± 0.42 nM in SKBR3 (breast cancer) and 4.24 ± 0.37 nM in HEK293 (kidney cancer) cell lines have been reported.[8] Another study observed IC50 values of approximately 2 nM and 48 nM in PC-3 and C4-2B prostate cancer cell lines, respectively.[5]
Q4: How long should I incubate cells with an Auristatin E-containing ADC?
A4: Incubation times for ADC cytotoxicity assays can range from 48 to 144 hours.[6][9] The optimal duration depends on the cell line's doubling time and the specific ADC's properties. It is recommended to perform a time-course experiment to determine the ideal endpoint for your specific experimental setup.[9]
Troubleshooting Guide
This guide addresses common issues encountered during Auristatin E cytotoxicity assays in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | High cell density.[10] | Optimize cell seeding density. A confluent monolayer can lead to altered metabolic activity and inconsistent results. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| Reagent issues (e.g., precipitated compound).[11] | Ensure complete solubilization of the ADC or MMAE in the culture medium. Use analytical grade DMSO for initial stock solutions and ensure the final solvent concentration is low and consistent across all wells.[11] | |
| Insufficient washing steps. | Ensure thorough but gentle washing to remove unbound antibodies or reagents without detaching adherent cells. | |
| Low Signal or No Effect | Low cell density.[10] | Determine the optimal cell seeding number to ensure cells are in the exponential growth phase during the assay. |
| Cell line resistance. | Some cell lines may express drug efflux pumps (e.g., P-glycoprotein) that can remove MMAE from the cell, leading to resistance. Consider using a different cell line or a modulator of the efflux pump. | |
| Inactive ADC or MMAE. | Ensure proper storage and handling of the ADC and MMAE to maintain their activity. | |
| Suboptimal incubation time. | The incubation period may be too short for the cytotoxic effects to become apparent. Optimize the incubation time based on the cell line's growth rate. | |
| High Well-to-Well Variability | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an even distribution of cells in each well. |
| "Edge effect" in multi-well plates.[11] | Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. To mitigate this, avoid using the perimeter wells or fill them with sterile PBS or media to maintain humidity.[11] | |
| Pipetting errors.[10] | Use calibrated pipettes and maintain a consistent pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for assessing the cytotoxicity of an Auristatin E-containing ADC.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium
-
ADC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[6]
-
Include wells for blank (medium only), vehicle control (cells with vehicle), and ADC-treated groups.[6]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
-
ADC Treatment:
-
MTT Assay:
-
Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate in the dark at 37°C overnight or until the crystals are fully dissolved.[9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[6]
-
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Auristatin E-Based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Auristatin E-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
1. What is the optimal drug-to-antibody ratio (DAR) for an Auristatin E-based ADC?
The optimal DAR for Auristatin E (MMAE)-based ADCs is typically around 4.[1][2] While a higher DAR can increase potency in vitro, ADCs with a DAR of 8 often exhibit poorer pharmacokinetics and systemic exposure in vivo due to the hydrophobic nature of the payload.[3][4] Highly loaded ADCs (high DAR) have been associated with reduced therapeutic windows compared to those with an average of four auristatin molecules per antibody.[1] However, advancements in linker technology, particularly the use of hydrophilic linkers, are enabling the development of effective ADCs with a DAR of 8 by improving their in vivo biodistribution and efficacy.[3][4][5]
2. How does the linker technology impact the therapeutic window of Auristatin E-based ADCs?
Linker stability is a critical factor. The linker should be stable in circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, but must be efficiently cleaved within the target tumor cell.[6] Protease-cleavable linkers, such as the valine-citrulline (Val-Cit) linker, are commonly used for auristatin-based ADCs.[1] These linkers are designed to be stable in plasma but are rapidly hydrolyzed by lysosomal proteases like cathepsin B upon internalization into the tumor cell.[1] Novel hydrophilic linkers can further improve the therapeutic index by offsetting the hydrophobicity of MMAE, allowing for higher DARs with improved physicochemical properties and pharmacokinetics.[7]
3. What is the "bystander effect" and how does it relate to Auristatin E-based ADCs?
The bystander effect is the ability of a released ADC payload to kill neighboring, antigen-negative tumor cells.[1][8] This is particularly important in tumors with heterogeneous antigen expression.[1] Monomethyl auristatin E (MMAE) is a membrane-permeable payload, which allows it to diffuse out of the target cell and kill adjacent cells.[9][10] The extent of the bystander effect is influenced by the biophysical properties of the released payload.[8] While beneficial for efficacy, a potent bystander effect can also contribute to off-target toxicity if the payload is released prematurely in healthy tissues.[10][]
4. What are the common mechanisms of resistance to Auristatin E-based ADCs?
Resistance mechanisms to ADCs can include:
-
Disrupted intracellular drug trafficking: Alterations in the endocytic and lysosomal pathways can prevent the ADC from reaching the lysosome for payload release.[12]
-
Dysfunctional lysosomal processing: Reduced lysosomal protease activity can lead to inefficient cleavage of the linker and release of the active payload.[12]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1), can actively pump the released auristatin out of the tumor cell.[12][13][14]
-
Downregulation of the target antigen: Reduced expression of the target antigen on the tumor cell surface can limit ADC binding and internalization.[14]
Troubleshooting Guides
Issue 1: High Off-Target Toxicity
Question: My Auristatin E-based ADC is showing significant toxicity in preclinical models, even at low doses. What are the potential causes and how can I troubleshoot this?
Answer:
High off-target toxicity is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Check Linker Stability: Premature cleavage of the linker in circulation is a primary cause of off-target toxicity.[6][]
-
Recommendation: Perform a plasma stability assay to assess the rate of payload release over time. If the linker is unstable, consider using a more stable linker chemistry or exploring alternative conjugation strategies.
-
-
Evaluate ADC Aggregation: The hydrophobic nature of MMAE can lead to ADC aggregation, particularly at higher DARs.[15][16][17] Aggregates can be cleared rapidly by the reticuloendothelial system, leading to uptake in the liver and spleen and causing toxicity.
-
Assess "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to toxicity.[][19]
-
Recommendation: Conduct thorough target expression profiling in a panel of normal tissues. If on-target, off-tumor binding is observed, consider strategies to reduce binding affinity or use antibody engineering approaches to minimize uptake in healthy tissues.[]
-
-
Investigate Non-Specific Uptake: ADCs can be taken up non-specifically by cells of the mononuclear phagocyte system, such as macrophages, or through interactions with mannose receptors on endothelial cells.[20][21]
-
Recommendation: Evaluate the role of the antibody's Fc domain in non-specific uptake. Engineering the Fc region to reduce Fc receptor binding can decrease off-target toxicity.[]
-
Issue 2: Lack of Efficacy in Xenograft Models
Question: My Auristatin E-based ADC is potent in vitro but shows poor efficacy in our in vivo xenograft models. What could be the problem?
Answer:
A discrepancy between in vitro potency and in vivo efficacy often points to issues with ADC delivery, stability, or the tumor microenvironment.
-
Poor Pharmacokinetics (PK): Rapid clearance of the ADC from circulation will limit its ability to reach the tumor.[3] High DAR ADCs with hydrophobic payloads are particularly susceptible to rapid clearance.[17]
-
Insufficient Payload Delivery to the Tumor: The amount of payload released within the tumor may not be sufficient to induce a therapeutic effect.[8]
-
Recommendation: Quantify the intratumoral concentration of released MMAE.[8] If levels are low, this could be due to poor tumor penetration, inefficient internalization, or inadequate linker cleavage.
-
-
Drug Resistance in the Tumor Model: The xenograft model may possess intrinsic or acquired resistance mechanisms.[22]
-
Heterogeneous Antigen Expression: If the target antigen is not uniformly expressed on all tumor cells, the ADC may only eliminate a subset of the cancer cells.
Quantitative Data Summary
| Parameter | Conventional vc-MMAE ADC (DAR ~4) | Hydrophilic Linker-MMAE ADC (DAR 8) | Reference |
| Drug-to-Antibody Ratio (DAR) | 3-5 | 8 | [5][17] |
| In Vitro Potency (IC50) | Nanomolar range | Low picomolar range | [3][4] |
| Plasma Stability | Moderate | Excellent | [7] |
| Hydrophilicity | Low | High | [7] |
| In Vivo Efficacy | Tumor growth inhibition | Sustained tumor regression | [5][7] |
| Tolerability | Limited by off-target toxicities | Improved tolerability at higher drug loads | [7][23] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the Auristatin E-based ADC in human, rat, or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Separate the ADC from the plasma proteins using an appropriate method, such as affinity capture of the antibody portion.
-
Quantify the amount of conjugated and unconjugated MMAE in the samples. The total antibody and antibody-conjugated MMAE can be measured using an enzyme-linked immunosorbent assay (ELISA).[24] Free MMAE can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[24][25][26]
-
Calculate the percentage of intact ADC remaining and the rate of payload deconjugation over time.
Protocol 2: Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of the ADC's payload to kill antigen-negative cells in a mixed cell population.
Methodology:
-
Co-culture antigen-positive and antigen-negative cancer cells. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells.
-
Treat the co-culture with varying concentrations of the Auristatin E-based ADC.
-
Include control groups treated with an isotype control ADC and untreated cells.
-
After a set incubation period (e.g., 72-96 hours), assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging.
-
The reduction in the viability of the fluorescently labeled antigen-negative cells indicates the extent of the bystander effect.[3][8]
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. DSpace [helda.helsinki.fi]
- 3. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 19. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Linker Chemistry Optimization for Controlled Auristatin E Release
Welcome to the technical support center for linker chemistry optimization in Auristatin E-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, conjugation, and analysis of Auristatin E ADCs.
1. Conjugation & Synthesis Issues
-
Question: My drug-to-antibody ratio (DAR) is consistently lower than expected. What are the potential causes and solutions?
-
Answer: A low DAR can stem from several factors:
-
Incomplete Antibody Reduction: If you are conjugating to cysteine residues, ensure complete reduction of interchain disulfide bonds. Consider optimizing the concentration of the reducing agent (e.g., TCEP, DTT) and the reaction time and temperature.
-
Linker-Payload Instability: The maleimide group on your linker may be hydrolyzing to an unreactive maleamic acid form before conjugation.[] It is crucial to use fresh solutions of the maleimide-activated linker-payload and minimize exposure to high pH conditions which can accelerate hydrolysis.[]
-
Steric Hindrance: The conjugation site on the antibody might be sterically hindered, preventing efficient access for the linker-payload. Consider exploring different conjugation strategies or linker designs with varied lengths and flexibility.
-
Inaccurate Protein Concentration: Ensure the accurate determination of your antibody concentration before setting up the conjugation reaction.
-
-
-
Question: I am observing significant aggregation of my ADC post-conjugation. How can I mitigate this?
-
Answer: ADC aggregation is often driven by the hydrophobicity of the payload and linker.[2] Here are some strategies to address this:
-
Optimize DAR: Higher DAR values can increase the overall hydrophobicity of the ADC, leading to aggregation. Aim for a lower, more homogeneous DAR, which has often been shown to improve in vivo performance.[3]
-
Hydrophilic Linkers: Incorporate hydrophilic moieties, such as polyethylene glycol (PEG) spacers, into your linker design to enhance the solubility of the ADC.[4] β-glucuronide linkers are also known to have hydrophilic properties that can reduce aggregation.[4]
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients to identify a formulation that minimizes aggregation.
-
Purification Method: Use size-exclusion chromatography (SEC) immediately after conjugation to remove aggregates.
-
-
2. Linker Stability & Drug Release
-
Question: I am seeing premature release of Auristatin E in my in vitro plasma stability assay. What is the likely cause and how can I improve linker stability?
-
Answer: Premature drug release is a critical issue that can lead to off-target toxicity.[5] The cause depends on the linker chemistry:
-
Maleimide-Thiol Adduct Instability: The succinimide ring formed from a maleimide-thiol conjugation can undergo a retro-Michael reaction, leading to deconjugation.[6][7] To address this, you can:
-
Induce Succinimide Hydrolysis: After conjugation, treat the ADC under mild basic conditions (e.g., pH 9) to promote hydrolysis of the succinimide ring to a more stable ring-opened form.[7][8] This hydrolyzed form is resistant to the retro-Michael reaction.[6]
-
Use Self-Hydrolyzing Maleimides: Incorporate chemical groups adjacent to the maleimide that catalyze the hydrolysis of the thiosuccinimide ring, thereby increasing stability.[6]
-
-
Hydrazone Linker Instability: Hydrazone linkers are susceptible to hydrolysis, and their stability is pH-dependent.[][10] While designed to be cleaved in the acidic environment of lysosomes, some hydrazone linkers can exhibit insufficient stability at physiological pH, leading to premature drug release.[11] Consider linkers with optimized electronic properties to enhance stability at pH 7.4 while maintaining lability at lower pH.[]
-
-
-
Question: My enzyme-cleavable dipeptide linker (e.g., Val-Cit) is not releasing Auristatin E efficiently in my cell-based assays. Why might this be happening?
-
Answer: Inefficient cleavage of a dipeptide linker can be due to several reasons:
-
Insufficient Lysosomal Protease Activity: The target cell line may have low expression or activity of the required lysosomal proteases, such as Cathepsin B, which is responsible for cleaving the valine-citrulline (Val-Cit) linker.[12][13] It's important to select cell lines with well-characterized protease activity for your assays.
-
Impaired ADC Internalization: The ADC must be efficiently internalized by the target cell to reach the lysosomal compartment where the proteases are located.[14] Confirm target antigen expression on your cell line and assess the internalization efficiency of your ADC.
-
Linker Design: While Val-Cit is a common motif, other dipeptide sequences can also be recognized by lysosomal enzymes.[12] However, structural modifications to the linker can impact enzyme recognition and cleavage efficiency.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to different linker chemistries for Auristatin E release.
Table 1: In Vivo Linker Stability
| Linker Type | ADC Example | Species | Half-life (t½) | Reference |
| Dipeptide (valine-citrulline) | cAC10-valine-citrulline-MMAE | Mouse | ~144 hours (6.0 days) | [13] |
| Dipeptide (valine-citrulline) | cAC10-valine-citrulline-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [13] |
| Hydrazone | Generic | Mouse/Human | Generally lower than dipeptide linkers | [13] |
| Disulfide | Generic | Mouse/Human | Generally lower than dipeptide linkers | [13] |
Table 2: In Vitro Cytotoxicity of Auristatin E (MMAE)
| Cell Line | IC50 (ng/mL) - 48h | IC50 (ng/mL) - 72h | Reference |
| MDA-MB-468 (Breast Cancer) | <1 | <1 | [15] |
| MDA-MB-453 (Breast Cancer) | ~10 | <10 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in ADC characterization.
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
-
Principle: This method relies on the Beer-Lambert law and the distinct UV-Vis absorbance spectra of the antibody and the payload.[][17]
-
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug-linker
-
Spectrophotometer
-
Quartz cuvettes
-
Assay buffer (e.g., PBS)
-
-
Procedure:
-
Determine the extinction coefficients (ε) for the unconjugated antibody and the free drug-linker at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λmax-drug).[]
-
Measure the absorbance of the ADC sample at both 280 nm (A280) and λmax-drug (Aλmax).
-
Calculate the concentration of the antibody and the drug in the ADC sample using the following equations, correcting for the absorbance contribution of the drug at 280 nm and the antibody at λmax-drug:
-
C_antibody = (A280 - (Aλmax * (ε_drug_280 / ε_drug_λmax))) / ε_antibody_280
-
C_drug = (Aλmax - (A280 * (ε_antibody_λmax / ε_antibody_280))) / ε_drug_λmax
-
-
Calculate the average DAR:
-
DAR = C_drug / C_antibody
-
-
-
Notes: This method provides an average DAR for the ADC population and does not give information about the distribution of different drug-loaded species.[18] The presence of free drug can lead to an overestimation of the DAR.[18]
2. In Vitro Plasma Stability Assay
-
Principle: The ADC is incubated in plasma, and the amount of conjugated antibody and/or released drug is measured over time to assess linker stability.[19]
-
Materials:
-
ADC sample
-
Plasma (e.g., human, mouse)
-
Incubator at 37°C
-
ELISA plates and reagents or LC-MS system
-
-
Procedure:
-
Incubate the ADC sample in the selected plasma at 37°C.[19]
-
At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
Analyze the samples to determine the amount of intact, conjugated ADC remaining. This can be done using:
-
ELISA: A sandwich ELISA can be designed to capture the antibody and detect the conjugated drug. A decrease in the signal over time indicates drug release.[19]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to quantify the amount of free drug-linker that has been released into the plasma.[19]
-
-
Plot the percentage of intact ADC or the concentration of released drug against time to determine the stability profile and calculate the half-life of the linker.
-
3. Cathepsin B Cleavage Assay
-
Principle: This assay evaluates the release of Auristatin E from a protease-cleavable linker upon incubation with the lysosomal enzyme Cathepsin B.[13]
-
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0, containing a reducing agent like DTT)
-
Incubator at 37°C
-
LC-MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing the ADC and Cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At different time points, take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by LC-MS to quantify the amount of released Auristatin E.
-
Plot the concentration of released Auristatin E over time to determine the cleavage kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of controlled Auristatin E release from different cleavable linkers.
Caption: General experimental workflow for ADC development and evaluation.
Caption: Troubleshooting decision tree for common ADC experimental issues.
References
- 2. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. dls.com [dls.com]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 10. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Addressing Off-Target Toxicity of Auristatin E ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target toxicity of Auristatin E (MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities associated with Auristatin E (MMAE)-based ADCs?
A1: The most commonly reported off-target toxicities associated with MMAE-based ADCs are hematological toxicities (primarily neutropenia), peripheral neuropathy, and ocular toxicity. These toxicities are often dose-limiting and can occur independently of the target antigen expression on healthy tissues.
Q2: What is the underlying mechanism of MMAE-induced neutropenia?
A2: MMAE-induced neutropenia is primarily caused by the premature release of MMAE from the ADC in the bone marrow microenvironment. Neutrophils and their precursors secrete proteases, such as elastase, that can cleave the valine-citrulline (vc) linker commonly used in MMAE ADCs. The released, cell-permeable MMAE can then indiscriminately kill rapidly dividing hematopoietic progenitor cells, leading to a decrease in neutrophil production.
Q3: How does MMAE cause peripheral neuropathy?
A3: Peripheral neuropathy is a result of MMAE's potent microtubule-disrupting activity. Non-specific uptake of the ADC or premature release of MMAE in the peripheral nerves can disrupt the microtubule network within neurons. This interference with axonal transport leads to neuronal damage and the clinical symptoms of peripheral neuropathy.
Q4: What causes the ocular toxicity observed with some MMAE ADCs?
A4: The precise mechanisms of ocular toxicity are still under investigation, but it is thought to be a multifactorial issue. It may involve the "bystander effect," where released MMAE affects healthy ocular cells, or potential on-target, off-tumor toxicity if the target antigen is expressed at low levels in ocular tissues. The lipophilicity of MMAE may also contribute to its accumulation in the eye.
Q5: What is the "bystander effect" and how does it relate to off-target toxicity?
A5: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring cells, including those that may not express the target antigen. While this can enhance anti-tumor efficacy in heterogeneous tumors, it can also contribute to off-target toxicity if the released payload, like the membrane-permeable MMAE, affects nearby healthy cells.[1][2][3][4]
Troubleshooting Guides
Problem 1: High levels of off-target cytotoxicity observed in in vitro assays with non-target cell lines.
Possible Cause 1: Linker Instability
-
Troubleshooting:
-
Assess Linker Stability: Perform a plasma stability assay to determine the rate of premature payload release. Incubate the ADC in plasma from the relevant species (human, mouse, rat) and measure the amount of free MMAE over time using LC-MS/MS.
-
Linker Modification: If the linker is unstable, consider re-engineering the linker. Strategies include:
-
Introducing self-immolative moieties that are less susceptible to extracellular proteases.
-
Utilizing non-cleavable linkers, which rely on lysosomal degradation of the antibody for payload release. However, this may reduce the bystander effect.[1][2][4]
-
Exploring novel linker chemistries with improved stability profiles.
-
-
Possible Cause 2: Non-specific uptake of the ADC
-
Troubleshooting:
-
Antibody Engineering:
-
Fc Silencing: Introduce mutations in the Fc region of the antibody to reduce binding to Fcγ receptors on non-target cells, thereby minimizing non-specific uptake.[5]
-
Affinity Modulation: Fine-tune the antibody's affinity for its target. Very high affinity can sometimes lead to a "binding site barrier" and increased uptake by non-tumor cells expressing low levels of the target.
-
Bispecific Antibodies: Engineer bispecific antibodies that require binding to two different antigens on the tumor cell for efficient internalization and payload release, thus increasing tumor specificity.[5]
-
-
Control Experiments: Use a non-binding ADC control (an ADC with the same payload and linker but an antibody that does not bind to any target on the cells being tested) to quantify the level of non-specific uptake.
-
Problem 2: Significant hematotoxicity observed in preclinical animal models.
Possible Cause: Premature payload release in the bone marrow.
-
Troubleshooting:
-
In Vitro Hematotoxicity Assessment:
-
Neutrophil Differentiation Assay: Culture human CD34+ hematopoietic stem cells and induce differentiation into neutrophils in the presence of your ADC. This assay can help predict the potential for neutropenia by assessing the impact on neutrophil development.
-
Colony-Forming Unit (CFU) Assay: Treat human bone marrow mononuclear cells or CD34+ cells with your ADC and assess the formation of different hematopoietic colonies (e.g., CFU-GM for granulocytes and macrophages). This provides a quantitative measure of the ADC's impact on hematopoietic progenitors.
-
-
Linker and Payload Modification:
-
Linker Optimization: As with in vitro cytotoxicity, consider linker modifications to improve stability in the presence of bone marrow-resident proteases.
-
Payload Modification: Synthesize and evaluate MMAE analogs with reduced membrane permeability. This can limit the bystander effect on hematopoietic progenitors. For example, converting MMAE to a more hydrophilic molecule can reduce its ability to cross cell membranes.[1][2][4]
-
-
Problem 3: Evidence of peripheral neuropathy in animal studies.
Possible Cause: MMAE-induced microtubule disruption in peripheral nerves.
-
Troubleshooting:
-
In Vivo Assessment:
-
Behavioral Testing: Conduct functional tests in rodents, such as the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia, to quantify the degree of peripheral neuropathy.[6][7][8][9]
-
Histopathology: Perform histopathological analysis of peripheral nerves (e.g., sciatic nerve) to look for signs of axonal degeneration or demyelination.
-
-
Mitigation Strategies:
-
Dosing Regimen Optimization: Explore alternative dosing schedules, such as lower, more frequent doses or extended dosing intervals, to reduce the peak exposure of free MMAE.[5]
-
Payload Engineering: Develop MMAE analogs with a lower intrinsic neurotoxic potential while maintaining anti-tumor efficacy.
-
Co-administration of a "Payload-Binding" Antibody Fragment: Administer a Fab fragment that specifically binds to and neutralizes free MMAE in circulation, thereby reducing its exposure to peripheral nerves.[10]
-
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50) of Free MMAE on Various Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [11][12] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [11][12] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [11][12] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [11][12] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [13] |
| HEK293 | Embryonic Kidney | 4.24 ± 0.37 | [13] |
| A549 | Lung Cancer | ~1.0 | [14] |
| NCI-H460 | Lung Cancer | ~0.5 | [14] |
| MDA-MB-231 | Breast Cancer | ~0.8 | [14] |
| HT-29 | Colon Cancer | ~1.2 | [14] |
Table 2: In Vitro Cytotoxicity (IC50) of an Anti-Tissue Factor (TF) MMAE ADC on Human Pancreatic Cancer Cell Lines
| Cell Line | TF Expression | ADC IC50 (nM, MMAE equivalent) | Reference |
| BxPC-3 | High | 1.15 ± 0.47 | [12] |
| PSN-1 | Moderate | 15.53 ± 2.39 | [12] |
| Capan-1 | Low | 105.65 ± 37.43 | [12] |
| Panc-1 | Very Low | > 200 | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Neutrophil Differentiation Assay for Hematotoxicity Assessment
Objective: To assess the impact of an MMAE ADC on the differentiation of human hematopoietic stem cells into neutrophils.
Materials:
-
Cryopreserved human CD34+ cells
-
StemSpan™ SFEM II medium
-
StemSpan™ CD34+ Expansion Supplement
-
Cytokines: SCF, G-CSF, IL-3, GM-CSF
-
MMAE ADC and non-binding control ADC
-
96-well culture plates
-
Flow cytometer
-
Antibodies for flow cytometry: anti-CD34, anti-CD11b, anti-CD15, anti-CD66b
Procedure:
-
Thaw and Culture CD34+ Cells: Thaw cryopreserved CD34+ cells according to the manufacturer's instructions. Culture the cells in StemSpan™ SFEM II medium supplemented with StemSpan™ CD34+ Expansion Supplement and cytokines (e.g., SCF, IL-3, and G-CSF) for 3-4 days to expand the progenitor population.
-
Initiate Differentiation: After the expansion phase, wash the cells and resuspend them in fresh StemSpan™ SFEM II medium containing a differentiation cocktail of cytokines (e.g., G-CSF and GM-CSF).
-
ADC Treatment: Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well. Add serial dilutions of the MMAE ADC and the non-binding control ADC to the wells. Include an untreated control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 10-14 days. Replace the medium with fresh medium containing the respective ADC concentrations every 3-4 days.
-
Flow Cytometry Analysis: At the end of the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against hematopoietic and neutrophil markers (e.g., CD34, CD11b, CD15, CD66b).
-
Data Analysis: Analyze the cells using a flow cytometer to determine the percentage of mature neutrophils (e.g., CD11b+/CD15+ or CD66b+) in each treatment group. Calculate the IC50 value for the inhibition of neutrophil differentiation.
Protocol 2: Colony-Forming Unit (CFU) Assay for Hematotoxicity Assessment
Objective: To quantify the effect of an MMAE ADC on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human bone marrow mononuclear cells (BM-MNCs) or purified CD34+ cells
-
MethoCult™ medium (semi-solid methylcellulose-based medium)
-
IMDM with 2% FBS
-
MMAE ADC and non-binding control ADC
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Cell Preparation: Thaw and wash human BM-MNCs or CD34+ cells. Resuspend the cells in IMDM with 2% FBS at a known concentration.
-
Plating: Add the cell suspension and serial dilutions of the MMAE ADC and control ADC to tubes containing MethoCult™ medium. Vortex gently to mix.
-
Dispensing: Using a syringe with a blunt-end needle, dispense the cell/MethoCult™ mixture into 35 mm culture dishes.
-
Incubation: Place the culture dishes in a larger petri dish with a water-containing dish to maintain humidity. Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, use an inverted microscope to count the number of colonies of different lineages (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Data Analysis: Calculate the number of colonies per 10^5 plated cells for each treatment group. Determine the IC50 value for the inhibition of colony formation for each lineage.[15][16][17][18][19]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. dls.com [dls.com]
- 16. stemcell.com [stemcell.com]
- 17. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. A new experimental protocol as an alternative to the colony-forming unit-granulocyte/macrophage (CFU-GM) clonogenic assay to assess the haematotoxic potential of new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. content.abcam.com [content.abcam.com]
Validation & Comparative
Validating Auristatin E Cytotoxicity: A Comparative Guide for Researchers
This guide provides a framework for researchers, scientists, and drug development professionals to validate the results of Auristatin E cytotoxicity experiments. By offering established benchmarks, detailed experimental protocols, and visual workflows, this document aims to ensure the accuracy and reproducibility of findings.
Introduction to Auristatin E
Monomethyl auristatin E (MMAE), a synthetic analog of the natural product dolastatin 10, is a highly potent antimitotic agent.[1][2][3] Its cytotoxic effect stems from its ability to inhibit cell division by blocking the polymerization of tubulin.[1][4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[3][6] Due to its high potency, MMAE is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs), which target cancer cells with high specificity.
Comparative Cytotoxicity Data
To validate experimental findings, it is crucial to compare them against established data. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes previously published IC50 values for MMAE across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Citation |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 nM | [1][7] |
| HEK293 | Kidney | 4.24 ± 0.37 nM | [1][7] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 nM | [8] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 nM | [8] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 nM | [8] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 nM | [8] |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 ng/mL | [9] |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 ng/mL | [9] |
| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 ng/mL | [9] |
| SKOV-3 | Ovarian Cancer | ~4 nM | [10] |
Note: IC50 values can vary based on experimental conditions, such as cell density, passage number, and assay duration. This table should be used as a reference benchmark.
Experimental Protocols
Standardized protocols are essential for reproducible cytotoxicity assays. Below are detailed methodologies for two common colorimetric assays: the MTT and CCK-8 assays. Both rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[11][12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[7]
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Auristatin E (MMAE) stock solution
Procedure:
-
Cell Seeding: Collect cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Auristatin E in culture medium. Remove the existing medium from the wells and add 100 µL of the various drug concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the same solvent concentration used for the drug).[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C with 5% CO2.[7][14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[11][13] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][15] Mix thoroughly by gentle shaking or pipetting.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[11][13] A reference wavelength of 630 nm can be used to reduce background noise.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a more sensitive and convenient alternative to the MTT assay, as it uses a water-soluble tetrazolium salt (WST-8) and does not require a solubilization step.[16]
Materials:
-
CCK-8 reagent
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Auristatin E (MMAE) stock solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well) and incubate for 24 hours.[17][18]
-
Drug Treatment: Add 10 µL of various concentrations of Auristatin E to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[18]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[17]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[17] The incubation time depends on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[16][17]
Visualizing Experimental and Logical Workflows
Diagrams are provided to clearly illustrate the experimental process, the underlying biological mechanism, and the data validation logic.
References
- 1. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. broadpharm.com [broadpharm.com]
- 16. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ptglab.com [ptglab.com]
A Comparative Analysis of Auristatin E and Maytansine in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading cytotoxic payloads used in antibody-drug conjugates (ADCs): Auristatin E (specifically, its synthetic analog monomethyl auristatin E, or MMAE) and maytansine (and its derivatives, such as DM1 and DM4). This analysis is supported by experimental data to inform payload selection in ADC development.
Overview and Mechanism of Action
Both auristatins and maytansinoids are highly potent microtubule inhibitors, typically 100 to 1,000 times more cytotoxic than traditional chemotherapeutic agents.[1][2] They induce cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] However, their fundamental mechanisms differ in their binding sites on tubulin, the protein subunit of microtubules.
-
Auristatin E (MMAE): This agent binds to the vinca alkaloid binding site on β-tubulin.[3] This interaction inhibits tubulin polymerization, preventing the formation of the mitotic spindle necessary for cell division.[3]
-
Maytansine (DM1): This payload targets the maytansine binding site on β-tubulin.[3] By binding to this distinct site, it also acts as a potent inhibitor of tubulin polymerization and disrupts microtubule dynamics.[3]
The choice between these payloads has significant implications for an ADC's properties, including its efficacy, safety profile, and the engineering strategy for its linker.
Physicochemical and Pharmacokinetic Properties
A key differentiator between these two payload classes is their hydrophobicity, which influences ADC stability, aggregation, and pharmacokinetics.
| Property | Auristatin E (MMAE) Linker | Maytansine (DM1) Linker | Key Findings & Implications |
| Hydrophobicity | More Hydrophobic | Less Hydrophobic | Maytansinoid-based ADCs show less hydrophobicity than MMAE-based ADCs.[3] Higher hydrophobicity in MMAE-ADCs can lead to a greater tendency for aggregation, potentially impacting manufacturing and stability.[4][5] |
| Calculated AlogP | 4.79 (for MC-VC-PAB-MMAE) | 3.76 (for MCC-Maytansinoid) | The higher AlogP value for the MMAE-linker confirms its greater hydrophobicity compared to the maytansinoid-linker.[3] |
| Systemic Clearance | ADCs with higher Drug-to-Antibody Ratios (DAR) clear faster. | Higher DAR ADCs also exhibit faster clearance. | For both payload types, ADCs with high DAR values (e.g., 8) show faster clearance and a narrower therapeutic index compared to those with lower DARs (e.g., 2 or 4).[6] |
Efficacy and Cytotoxicity
Both payloads form highly potent ADCs, but their efficacy is heavily influenced by the linker technology and the heterogeneity of the target tumor.
Bystander Killing Effect
A crucial difference in efficacy stems from the "bystander effect," where the payload, upon release inside a target cell, diffuses out to kill adjacent, antigen-negative tumor cells.[7][8]
-
Auristatin E (MMAE): Typically conjugated via an enzyme-cleavable linker (e.g., valine-citrulline), free MMAE is hydrophobic and membrane-permeable.[7] This allows it to exit the target cell and execute potent bystander killing, which is advantageous in tumors with heterogeneous antigen expression.[7][9] Studies show that T-MMAE can effectively kill both HER2-positive and HER2-negative cells in a mixed culture.[9]
-
Maytansine (DM1): Often used with a non-cleavable linker (e.g., T-DM1), the payload is released as an amino acid-linker-drug metabolite (lys-SMCC-DM1).[1] This metabolite is less membrane-permeable, significantly limiting the bystander effect.[7][9] Consequently, T-DM1 primarily kills antigen-positive cells.[9]
Comparative Performance Data
| Parameter | Auristatin-based ADC (MMAE/MMAF) | Maytansine-based ADC (DM1) | Study Context & Notes |
| In Vitro Cytotoxicity | Potent; IC50 in the low nM to pM range. | Potent; IC50 in the low nM to pM range. | Both payloads are exceptionally potent. The final ADC's IC50 depends on the antibody, target expression, and DAR.[1][7] |
| Bystander Killing | High | Low to None (with non-cleavable linker) | MMAE released from cleavable linkers reaches more tumor cells but at a lower intracellular concentration per cell compared to the payload from non-cleavable DM1 ADCs.[9][10] |
| In Vivo Efficacy (SKOV3 Xenograft) | ZHER2-ABD-mcMMAF: Complete tumor regression in 50% of mice at 2.9 mg/kg. | ZHER2-ABD-mcDM1: Moderate anti-tumor effect at 2.9 mg/kg. | This study used HER2-targeted affibody molecules, not full antibodies, but directly compared the payloads. The MMAF-conjugate showed a superior anti-tumor effect.[11] |
| Efficacy in Heterogeneous Tumors | T-MMAE potently ablated both HER2+ and HER2- cells in co-culture. | T-DM1 only ablated HER2+ cells in co-culture. | This highlights the therapeutic advantage of the bystander effect in tumors where not all cells express the target antigen.[9] |
Safety and Toxicity Profiles
The distinct chemical structures and linker strategies of auristatin and maytansine ADCs lead to different clinical toxicity profiles. These adverse events are generally considered payload-dependent.[6]
| Adverse Event | Auristatin E (MMAE) ADCs | Maytansine (DM1/DM4) ADCs | Notes |
| Hematologic | Neutropenia, Anemia[1][12] | Thrombocytopenia[1][12] | Neutropenia is a common dose-limiting toxicity for MMAE. Thrombocytopenia is a key toxicity for DM1, mediated by the lys-SMCC-DM1 metabolite.[1] |
| Neurological | Peripheral Neuropathy[1][12] | Less common than with MMAE | Peripheral neuropathy is a well-documented side effect of microtubule inhibitors, particularly prominent with MMAE-based ADCs.[1] |
| Hepatic | Less common | Hepatotoxicity (elevated transaminases)[12] | DM1-ADCs are more frequently associated with liver toxicity. |
| Ocular | Less common | Ocular Toxicity (especially with DM4)[6][12] | Maytansine derivatives, particularly DM4, have been linked to adverse ocular events. |
| Gastrointestinal | Nausea, Vomiting, Diarrhea[1] | Nausea, Vomiting[1] | GI toxicities are common to both payload classes, likely due to effects on rapidly dividing cells in the GI tract.[1] |
| Maximum Tolerated Dose (MTD) in Rats | 120 mg/kg (Site-specific DAR 2 ADC) vs. 40 mg/kg (Stochastic DAR 4 ADC) | Not directly compared in this study. | A study showed that a site-specifically conjugated MMAE ADC had a significantly higher MTD than a traditional, stochastic MMAE ADC, highlighting the impact of conjugation chemistry on safety.[13] |
Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of an ADC in a monoculture of cancer cells.[14][15]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Antibody-Drug Conjugates (ADCs) and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000–10,000 cells/well) in 50 µL of medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[15]
-
ADC Preparation: Prepare serial dilutions of the ADC and control antibodies in culture medium at 2x the final desired concentration.
-
Treatment: Add 50 µL of the diluted ADC solutions to the appropriate wells. Add 50 µL of fresh medium to control (untreated) and blank (medium only) wells.[14]
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C, depending on the cell doubling time.[15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization: Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[14]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate percent viability relative to the untreated control wells. Plot the percent viability against the logarithm of ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
B. In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol describes a general procedure for establishing a subcutaneous xenograft model in immunocompromised mice to evaluate the anti-tumor activity of ADCs.[16][17][18]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Human cancer cell line of interest
-
Sterile PBS and/or Matrigel
-
ADC, vehicle control, and other control articles
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected tumor cells to ~80-90% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in cold, sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5 x 10⁶ cells per 100 µL).[17] Keep cells on ice to maintain viability.
-
Tumor Implantation: Anesthetize a mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin measuring tumor volume 2-3 times per week using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, ADC low dose, ADC high dose). Administer the ADC and controls via the appropriate route (typically intravenously) at the specified dose and schedule.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight for each mouse throughout the study.[16] The primary efficacy endpoint is often tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a maximum allowed size or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Calculate the percent TGI for each ADC-treated group compared to the vehicle control group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the anti-tumor effects.
Conclusion
The selection between Auristatin E and maytansine as an ADC payload is a critical decision driven by the specific therapeutic strategy.
-
Auristatin E (MMAE) , with its high membrane permeability and use with cleavable linkers, is an excellent choice for treating tumors with heterogeneous or low antigen expression due to its potent bystander killing effect. However, its hydrophobicity and distinct toxicity profile (neutropenia, peripheral neuropathy) must be carefully managed.
-
Maytansine (DM1) , particularly when used with non-cleavable linkers, offers a more targeted approach with minimal bystander effect. This can be advantageous for reducing off-target toxicity to surrounding healthy tissue if the target antigen is also expressed on normal cells. Its characteristic toxicities include thrombocytopenia and hepatotoxicity.
Ultimately, the optimal choice depends on a comprehensive evaluation of the target antigen's expression profile, the tumor microenvironment, and the desired balance between broad efficacy and a manageable safety profile.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of HER2-targeted affibody conjugates loaded with auristatin- and maytansine-derived drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gog.org [gog.org]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. mdpi.com [mdpi.com]
Unveiling the Potency of Auristatin E: A Comparative Analysis with Other Tubulin Inhibitors
For Immediate Release
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed comparison of the efficacy of Auristatin E, a potent synthetic analog of the natural marine product dolastatin 10, with other well-established tubulin inhibitors, namely vinca alkaloids and taxanes. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative advantages and mechanisms of these cytotoxic agents.
Executive Summary
Auristatin E, and its derivative monomethyl auristatin E (MMAE), demonstrate exceptional potency in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] This high level of cytotoxicity has made it a favored payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[2] This guide presents a compilation of in vitro cytotoxicity data (IC50 values), detailed experimental protocols for assessing efficacy, and a visualization of the underlying signaling pathways.
Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Monomethyl Auristatin E (MMAE), a key derivative of Auristatin E, in comparison to the classic tubulin inhibitors, vinblastine (a vinca alkaloid) and paclitaxel (a taxane), across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Tubulin Inhibitors
| Cell Line | Cancer Type | MMAE (nM) | Vinblastine (nM) | Paclitaxel (nM) |
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42[3] | - | ~3.0[4][5] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[3] | - | - |
| NCI-H460 | Lung Cancer | ~1.5 | ~2.0 | ~5.0 |
| HeLa | Cervical Cancer | ~2.0 | ~3.5 | ~4.0 |
| Ramos | B-cell Lymphoma | - | ~1.8 | - |
| Daudi | B-cell Lymphoma | - | ~2.5 | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes.
Mechanism of Action: A Shared Target, Distinct Interactions
All three classes of compounds target tubulin, a critical component of the cytoskeleton. However, their specific binding sites and mechanisms of action differ, leading to varied efficacy profiles.
-
Auristatin E (MMAE): Binds to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2]
-
Vinca Alkaloids (e.g., Vinblastine): Also bind to the vinca domain of β-tubulin, preventing its polymerization into microtubules.
-
Taxanes (e.g., Paclitaxel): In contrast, taxanes bind to a different site on β-tubulin, promoting microtubule assembly and stabilization, which also disrupts normal microtubule dynamics and leads to mitotic arrest.
Signaling Pathways and Experimental Workflows
The inhibition of tubulin dynamics by these agents triggers a cascade of intracellular signaling events, culminating in programmed cell death (apoptosis).
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Caption: Workflow for determining in vitro cytotoxicity using MTT assay.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compounds (Auristatin E, vinblastine, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in cold polymerization buffer containing GTP. Keep on ice.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the tubulin inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (Auristatin E, vinblastine, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated control wells.
-
Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Conclusion
Auristatin E and its derivatives, such as MMAE, stand out as exceptionally potent tubulin inhibitors, often exhibiting significantly lower IC50 values compared to traditional chemotherapeutic agents like vinblastine and paclitaxel in various cancer cell lines. This high potency, however, necessitates their targeted delivery, a role they effectively fulfill as payloads in antibody-drug conjugates. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers in the field of oncology and drug development, facilitating a deeper understanding and further exploration of these powerful anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. scispace.com [scispace.com]
- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of HPLC Results for Auristatin E (GMP) Purity
For researchers, scientists, and drug development professionals operating under Good Manufacturing Practices (GMP), ensuring the purity of highly potent active pharmaceutical ingredients (APIs) like Auristatin E is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in a GMP environment. However, cross-validation of this primary method with orthogonal analytical techniques is crucial for robustly confirming purity results and ensuring the reliability of quality control measures.
This guide provides a comparative overview of HPLC with alternative and complementary methods for determining the purity of Auristatin E, supported by experimental data and detailed protocols. The objective is to offer a comprehensive resource for validating purity assays and selecting appropriate orthogonal methods.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC and two common orthogonal methods: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE). These comparisons are based on established analytical principles and data from various studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity | Separation based on polarity, with mass-to-charge ratio detection | Separation based on charge-to-size ratio |
| Specificity | Good; potential for co-elution of impurities with similar polarity | Excellent; provides structural information and can distinguish isobaric impurities | Excellent for charged species and isoforms |
| Linearity (R²) | Typically ≥ 0.99[1][2] | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range[3] | ng/mL range |
| Precision (RSD%) | Typically < 2% | Typically < 15% (bioanalysis), lower for purity | Typically < 5% |
| Accuracy (Bias%) | Typically within ± 5%[1][2] | Typically within ± 15% (bioanalysis), lower for purity | Typically within ± 10% |
| Throughput | Moderate | High | High |
| Key Advantage | Robust, widely available, and well-established for GMP | High sensitivity, specificity, and structural elucidation capabilities | High resolution for charged variants, low sample consumption |
| Key Limitation | Lower sensitivity compared to MS methods; potential for peak co-elution | More complex instrumentation; potential for matrix effects | Lower sensitivity for neutral impurities; reproducibility can be challenging |
Experimental Workflows and Logical Relationships
The cross-validation of HPLC results for Auristatin E purity involves a systematic workflow. This process ensures that the primary method is suitable for its intended purpose and that its results are accurate and reliable.
Caption: Workflow for the cross-validation of HPLC purity results for Auristatin E.
Experimental Protocols
HPLC Method for Auristatin E Purity
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for determining the purity of Auristatin E.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C12 or C18 reversed-phase column (e.g., Jupiter Proteo, 250 mm x 4.6 mm, 4 µm)[4].
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve Auristatin E from its impurities.
-
Flow Rate: 1.0 - 1.5 mL/min[4].
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 220 nm[4].
-
Sample Preparation: Accurately weigh and dissolve Auristatin E in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration.
UPLC-MS/MS Method for Auristatin E Purity and Impurity Identification
This method provides higher sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: Acquity UPLC BEH C18, 1.7 µm particle size[3].
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid[3].
-
Gradient: A fast gradient optimized for the separation of Auristatin E and its potential metabolites or degradation products.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 - 50°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification of Auristatin E and known impurities. Full scan or product ion scan for identification of unknown impurities.
-
Sample Preparation: Similar to HPLC, with potential for solid-phase extraction (SPE) for complex matrices[3].
Capillary Electrophoresis (CE) Method for Auristatin E Purity
CE is a powerful technique for separating molecules based on their charge-to-size ratio and is particularly useful for resolving charged impurities and isoforms.
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Uncoated fused silica capillary (e.g., 50 µm internal diameter).
-
Background Electrolyte (BGE): Sodium phosphate or borate buffer at a controlled pH (e.g., pH 7.4). For assessing hydrophobicity, micellar electrokinetic chromatography (MEKC) can be employed by adding a surfactant like sodium dodecyl sulfate (SDS) to the BGE.
-
Separation Voltage: 20 - 30 kV.
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV at 200-220 nm.
-
Sample Preparation: Dissolve the Auristatin E sample in the BGE or a compatible low-ionic-strength buffer.
References
Ensuring Reproducibility of In Vitro Studies with Auristatin E: A Comparative Guide
For researchers and drug development professionals, ensuring the reproducibility of in vitro studies is paramount for the accurate assessment of therapeutic candidates. This guide provides a comparative overview of Auristatin E, a potent anti-cancer agent, alongside common alternatives. It includes detailed experimental protocols and discusses key factors influencing the reproducibility of in vitro assays with highly potent cytotoxic compounds.
Comparative Efficacy of Auristatin E and Alternatives
Monomethyl Auristatin E (MMAE), a synthetic analog of dolastatin 10, is a highly potent microtubule-destabilizing agent.[1] It is a popular payload for antibody-drug conjugates (ADCs) due to its substantial cytotoxic activity against a broad range of cancer cell lines.[1] The efficacy of MMAE is often compared to other microtubule-targeting agents like paclitaxel and vincristine, as well as other ADC payloads such as maytansinoids (e.g., DM1) and calicheamicins.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of MMAE and Other Microtubule Inhibitors
| Cell Line | Cancer Type | MMAE (nM) | Paclitaxel (nM) | Vincristine (nM) | Reference |
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | - | - | [1] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | - | - | [1] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | - | - | [2] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | - | - | [2] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | - | - | [2] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | ~10 | - | [2][3] |
| HCT-116 | Colon Cancer | ~1 | ~5 | - | [3] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Different ADC Payloads
| Cell Line | Cancer Type | MMAE (nM) | DM1 (nM) | Calicheamicin (nM) | Reference |
| SK-BR-3 | Breast Cancer | ~0.056 | ~0.066 | - | [4] |
| JIMT-1 | Breast Cancer | Lower IC50 vs T-DM1 | Higher IC50 vs DV | - | [5] |
| Multiple Cell Lines | Various | Lower IC50 vs MMAF | - | - | [6] |
| Various | Various | - | ~0.27 - 0.42 | Potent (qualitative) | [7][8] |
Mechanism of Action and Downstream Signaling
Auristatin E functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division.[9] This leads to a cell cycle arrest at the G2/M phase, which, if prolonged, triggers apoptosis (programmed cell death).[9][10]
Caption: Mechanism of Auristatin E-induced apoptosis.
The prolonged arrest in mitosis activates a complex signaling cascade. Key players in the G2/M checkpoint, such as the Cyclin B-CDK1 complex, are persistently activated. This sustained activation can lead to the phosphorylation of Bcl-2 family proteins, tipping the balance towards apoptosis. Additionally, prolonged mitotic arrest can lead to DNA damage, which in turn can induce p53, a key tumor suppressor protein that can also trigger apoptosis.[11][12]
Experimental Protocols for In Vitro Assessment
To ensure the reproducibility of in vitro studies with Auristatin E, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key assays used to evaluate its cytotoxic and apoptotic effects.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Auristatin E (MMAE) and other compounds for comparison
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Auristatin E and other test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a typical cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with Auristatin E or other compounds. For adherent cells, use trypsin and collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 30 minutes on ice or store at -20°C.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Ensuring Reproducibility: Key Considerations
The high potency of Auristatin E necessitates meticulous experimental practice to ensure reproducibility.
-
Cell Line Authentication: Regularly authenticate cell lines to prevent cross-contamination or genetic drift.
-
Reagent Quality and Consistency: Use high-quality, certified reagents and maintain consistency in batches of media, serum, and other supplements.
-
Assay-Specific Optimization: Optimize cell seeding density and incubation times for each cell line and assay to ensure results are within the linear range.
-
Precise Pipetting: Due to the high potency of Auristatin E, even minor pipetting errors can lead to significant variations in concentration. Use calibrated pipettes and proper techniques.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures to minimize inter-experiment and inter-researcher variability.
-
Data Reporting: Report all experimental details, including cell line source, passage number, reagent lot numbers, and specific instrument settings, to allow for accurate replication of the study.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic calicheamicin mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy [inis.iaea.org]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Auristatin E ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an Auristatin E-based Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of different linker technologies for Auristatin E (MMAE) and its derivatives, supported by experimental data to inform ADC design and development.
Introduction to Auristatin E and ADC Linkers
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Its high cytotoxicity makes it an effective payload for ADCs. The linker, which connects MMAE to the monoclonal antibody (mAb), is a crucial component that influences the ADC's stability, pharmacokinetics, and mechanism of action.[1][4][5] Linkers can be broadly categorized into cleavable and non-cleavable types, each with distinct advantages and disadvantages.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary distinction between linker types lies in their drug release mechanism. Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug after the ADC is internalized and the antibody is degraded in the lysosome.[5][6][7]
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage (e.g., cathepsins), pH sensitivity, or reduction of disulfide bonds.[3][7] | Proteolytic degradation of the antibody backbone within the lysosome.[4][6][8] |
| Bystander Effect | Can induce a "bystander effect" by releasing a membrane-permeable payload that can kill adjacent antigen-negative tumor cells.[7][9][10] | Generally have a limited or no bystander effect as the payload is released intracellularly and is often charged, limiting membrane permeability.[4][5][6] |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[11][12] | Typically exhibit higher plasma stability, resulting in a wider therapeutic window and reduced systemic toxicity.[4][5][8] |
| Payload Activity | The released payload is often the native, highly potent drug.[3] | The released payload is an amino acid-linker-drug adduct, which may have altered potency and permeability compared to the native drug.[4][6] |
| Examples | Valine-Citrulline (vc), pH-sensitive hydrazones, disulfide linkers. | Thioether (e.g., maleimidocaproyl - mc), succinimide-thioether.[4][8] |
Key Auristatin E Linker Technologies: A Detailed Comparison
Several linker technologies have been developed and optimized for use with Auristatin E and its derivatives. This section provides a head-to-head comparison of some of the most prominent examples.
Valine-Citrulline (vc) Linker: The Clinical Standard
The valine-citrulline (vc) linker is a cathepsin B-cleavable dipeptide linker that has been successfully implemented in several FDA-approved ADCs, including Adcetris® (Brentuximab vedotin) and Polivy® (Polatuzumab vedotin).[3][13][14]
-
Mechanism: The vc linker is stable in circulation but is efficiently cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, to release MMAE.[3][15]
-
Advantages: Clinically validated, demonstrates a potent bystander effect due to the release of membrane-permeable MMAE.[9][16]
-
Limitations: Potential for off-target toxicity due to premature linker cleavage.[12][15] The hydrophobicity of the vc-MMAE payload can lead to ADC aggregation and accelerated plasma clearance, especially at higher drug-to-antibody ratios (DAR).[17][18]
PEGylated Glucuronide Linkers: Enhancing Hydrophilicity and Pharmacokinetics
To address the challenges associated with the hydrophobicity of MMAE and traditional linkers, PEGylated glucuronide-MMAE linkers have been developed.
-
Mechanism: These linkers incorporate a hydrophilic polyethylene glycol (PEG) spacer and a β-glucuronide moiety that is cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes.[17][18]
-
Advantages: The PEG chain masks the hydrophobicity of the payload, allowing for the generation of homogeneous ADCs with higher DAR (e.g., DAR 8) and improved pharmacokinetics, including slower clearance.[17][18] This can lead to a wider therapeutic window.[17][18]
-
Data Highlight: Studies have shown a clear relationship between the length of the PEG chain and the ADC's pharmacokinetic properties, with longer PEG chains resulting in slower clearance.[17][18]
Non-Cleavable Thioether Linkers with MMAF
Monomethyl auristatin F (MMAF) is a derivative of MMAE with a charged C-terminal phenylalanine, which limits its membrane permeability.[2] It is often paired with a non-cleavable maleimidocaproyl (mc) linker.
-
Mechanism: The mc-MMAF ADC relies on the complete proteolytic degradation of the antibody in the lysosome to release the cysteine-mc-MMAF adduct.[6]
-
Advantages: High plasma stability and reduced off-target toxicity due to the non-cleavable nature of the linker and the charged nature of the released payload.[4][8]
-
Limitations: Lack of a bystander effect, which may be disadvantageous in treating heterogeneous tumors.[9][19] The potency of the released payload-adduct can be lower than that of free MMAE.[4]
Novel and Next-Generation Linkers
Research continues to focus on developing novel linkers with improved properties.
-
Ionized Cys-linker-MMAE: This non-cleavable linker strategy utilizes an ionized L-Cysteine-linker-MMAE payload. This approach aims to maintain high potency while improving safety and plasma stability, with a reduced bystander effect to minimize off-target toxicity.[11] A study demonstrated that an ADC with this linker had a maximum tolerated dose approaching that of the naked antibody.[11]
-
Hydrophilic Auristatin Glycoside (MMAU): MMAU is a hydrophilic glucuronide prodrug of MMAE.[19][20] When used in an ADC, it is designed to be cleaved by β-glucuronidase to release the active MMAE.[19] This approach allows for the creation of homogeneous, high-DAR ADCs with reduced aggregation and improved efficacy.[19] Importantly, the bystander effect is restored upon cleavage of the glycoside.[19]
-
dLAE Tripeptide Linker: A novel cleavable linker containing a D-leucine-alanine-glutamate sequence has been developed to be preferentially cleaved in cancer cells over bone marrow cells.[15] This selectivity aims to reduce bone marrow toxicity, a common dose-limiting toxicity of vedotin ADCs, potentially leading to an improved therapeutic window.[15]
Quantitative Performance Data
| Linker-Payload | Target/Cell Line | In Vitro IC50 | In Vivo Efficacy/Toxicity | Key Findings |
| vc-MMAE | Various | Potent, often in the low nanomolar to picomolar range.[3] | Demonstrates significant tumor growth inhibition in xenograft models.[9] Dose-limiting toxicities can include neutropenia and peripheral neuropathy.[1] | The clinical standard with a strong bystander effect, but hydrophobicity and potential for off-target toxicity are limitations.[9][12][18] |
| PEGylated Glucuronide-MMAE | Various | PEG size can have small, variable effects on in vitro activity.[18] | Longer PEG chains lead to slower plasma clearance and a wider therapeutic window in vivo.[17][18] | PEGylation improves pharmacokinetics and allows for higher DARs, enhancing the therapeutic index.[17][18] |
| mc-MMAF | Various | Potent, though the released adduct may have lower potency than free MMAE.[4] | Shows good in vivo efficacy with improved tolerability compared to some cleavable linker ADCs.[4] | High plasma stability and reduced off-target toxicity, but lacks a bystander effect.[4][9] |
| Ionized Cys-linker-MMAE | mil40-15 ADC | IC50 in the 10⁻¹¹ M range, similar to free MMAE.[11] | Maximum tolerated dose approached that of the naked antibody (160 mg/kg).[11] | Novel non-cleavable linker with high potency and improved safety profile due to lower bystander toxicity.[11] |
| MMAU (Glucuronide Prodrug) | HER2+ cells | DAR 8 MMAU ADC showed low-picomolar IC50 values.[19] | DAR 8 MMAU ADC was 10-18x more effective than T-DM1 in a 3D PDX model.[19] | Hydrophilic prodrug approach enables high DAR ADCs with restored bystander activity and enhanced efficacy.[19] |
| dLAE-MMAE | Cancer vs. Bone Marrow Cells | Comparable in vitro cytotoxicity to vc-MMAE in cancer cells.[15] | Higher maximum tolerated dose in rats and cynomolgus macaques due to reduced bone marrow toxicity.[15] | Selective cleavage in cancer cells over bone marrow cells offers an improved preclinical therapeutic window.[15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of ADC linkers.
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Cancer cell lines with varying levels of target antigen expression are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a specified period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells.
-
Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
ADCs, control antibodies, and vehicle are administered intravenously at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by tumor growth inhibition, regression, or increased survival time.
-
Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
-
Methodology:
-
Rodents or non-human primates are administered a single intravenous dose of the ADC.
-
Blood samples are collected at various time points.
-
The concentration of total antibody, conjugated ADC, and free payload in the plasma is quantified using methods such as ELISA or LC-MS/MS.
-
PK parameters, including clearance, half-life, and area under the curve (AUC), are calculated.
-
Visualizing ADC Mechanisms and Workflows
Caption: General mechanism of action for an Auristatin E ADC.
Caption: Comparison of cleavable and non-cleavable linker release mechanisms.
Conclusion
The selection of an appropriate linker is a multifaceted decision that significantly impacts the therapeutic index of an Auristatin E-based ADC. While the clinically validated vc-MMAE linker remains a benchmark, innovative strategies such as PEGylation, the use of prodrugs like MMAU, and the development of selectively cleavable or highly stable non-cleavable linkers offer promising avenues to enhance efficacy and safety. Researchers must carefully consider the target antigen, tumor microenvironment, and desired mechanism of action to choose the optimal linker for their specific ADC candidate. This guide provides a framework for comparing the available options and making informed decisions in the development of the next generation of cancer therapeutics.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. books.rsc.org [books.rsc.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sutro Biopharma, Inc. (STRO) Discusses Strategic Reset and Progress in Next-Generation ADC Pipeline and Platform Innovation Transcript | Seeking Alpha [seekingalpha.com]
- 13. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 14. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Validating the Target Specificity of Auristatin E Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) hinges on the precise delivery of a potent cytotoxic payload to target cancer cells, minimizing collateral damage to healthy tissues. Auristatin E and its derivatives, particularly monomethyl auristatin E (MMAE), are highly potent microtubule-inhibiting payloads frequently used in ADCs.[1][] Validating the target specificity of these conjugates is a critical step in their preclinical development to ensure both safety and efficacy. This guide provides a comparative overview of key experimental approaches for validating the target specificity of Auristatin E conjugates, contrasting them with other common ADC payloads and offering detailed experimental protocols.
Comparative Analysis of ADC Payloads
The choice of cytotoxic payload is a crucial determinant of an ADC's therapeutic index. While Auristatin E (MMAE) is a widely used and potent option, other payloads such as monomethyl auristatin F (MMAF) and maytansinoids (DM1) offer different characteristics.[3][4] The selection of a payload should be guided by the specific target, tumor type, and desired mechanism of action.
| Payload Class | Example | Mechanism of Action | Key Characteristics | Common Clinical Toxicities |
| Auristatins | MMAE | Tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis.[1][] | High potency, capable of inducing bystander killing.[5] | Peripheral neuropathy, neutropenia.[3][6] |
| MMAF | Tubulin polymerization inhibitor.[4] | Less potent than MMAE, charged nature limits membrane permeability and bystander effect.[4][7] | Ocular toxicities, thrombocytopenia.[3][6] | |
| Maytansinoids | DM1 | Tubulin polymerization inhibitor.[3] | High potency.[3] | Thrombocytopenia, hepatotoxicity, gastrointestinal effects.[3][6] |
| DNA Damaging Agents | Calicheamicin | DNA double-strand breaks.[3] | Extremely potent. | Thrombocytopenia, hepatic dysfunction.[3] |
| SN-38 | Topoisomerase I inhibitor.[8] | Potent, can induce bystander effect.[8] | Neutropenia.[3] |
Key Experiments for Validating Target Specificity
A multi-faceted approach employing a combination of in vitro and in vivo assays is essential to rigorously validate the target specificity of an Auristatin E conjugate.
In Vitro Assays
1. Target Binding Affinity: Quantifying the binding affinity of the ADC to its target antigen on cancer cells is a fundamental first step. This confirms that the antibody component of the ADC retains its binding capacity after conjugation with Auristatin E.
-
Methods: Surface Plasmon Resonance (SPR) and Flow Cytometry are standard techniques.[9][10]
-
Data Interpretation: A high binding affinity (low Kd value) is desirable, indicating a strong and specific interaction between the ADC and its target. The binding affinity of the ADC should be comparable to the unconjugated antibody.[9]
2. In Vitro Cytotoxicity Assay: This assay assesses the potency of the ADC in killing target antigen-expressing (Ag+) cancer cells compared to antigen-negative (Ag-) cells.
-
Method: A common method is the MTT assay, which measures cell viability.[11][12]
-
Data Interpretation: The ADC should exhibit high potency (low IC50 value) against Ag+ cells and significantly lower or no potency against Ag- cells, demonstrating target-dependent killing.[13]
3. Bystander Effect Assay: The bystander effect, where the payload released from a target cell kills adjacent non-target cells, can be advantageous in treating heterogeneous tumors.[14][15]
-
Method: Co-culture assays with a mix of Ag+ and Ag- cells, or conditioned medium transfer assays, can be used to evaluate this effect.[16][17]
-
Data Interpretation: A potent bystander effect is indicated by the death of Ag- cells when co-cultured with Ag+ cells treated with the ADC.[16] The degree of bystander effect is influenced by the membrane permeability of the payload.[15]
In Vivo Models
1. Xenograft Efficacy Studies: Animal models, typically immunodeficient mice bearing human tumor xenografts, are used to evaluate the anti-tumor efficacy of the ADC in a living system.[18]
-
Method: Tumor-bearing animals are treated with the ADC, and tumor growth is monitored over time. Patient-derived xenograft (PDX) models are often preferred as they better represent human tumor heterogeneity.[19][20]
-
Data Interpretation: Significant tumor growth inhibition or regression in animals bearing Ag+ tumors compared to control groups demonstrates in vivo target-specific efficacy.
2. Toxicology Studies: These studies are crucial for assessing the safety profile of the ADC and identifying potential on-target, off-tumor toxicities (where the target antigen is expressed on normal tissues) and off-target toxicities (independent of target binding).[19][21]
-
Method: GLP-compliant toxicology studies are conducted in at least two animal species (one rodent, one non-rodent).[19][22]
-
Data Interpretation: The maximum tolerated dose (MTD) and dose-limiting toxicities are determined. Histopathological analysis of tissues helps identify any off-target effects of the payload.[21]
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay Protocol
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[11]
-
ADC Treatment: Prepare serial dilutions of the Auristatin E conjugate, a negative control ADC (targeting an irrelevant antigen), and the free Auristatin E payload. Add the treatments to the respective wells and incubate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).[11]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Flow Cytometry Protocol for Target Binding
-
Cell Preparation: Harvest Ag+ and Ag- cells and wash with a suitable buffer (e.g., PBS with 1% BSA).
-
ADC Incubation: Incubate the cells with serial dilutions of the Auristatin E conjugate or a fluorescently labeled unconjugated antibody for 1 hour on ice.
-
Secondary Antibody Staining: If the ADC is not directly labeled, wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody of the ADC for 30 minutes on ice.
-
Data Acquisition: Wash the cells and resuspend in buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.[10]
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each concentration and plot a binding curve to calculate the dissociation constant (Kd).
Visualizing Workflows and Pathways
To better illustrate the processes involved in validating Auristatin E conjugates, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating Auristatin E conjugates.
Caption: Mechanism of action of an Auristatin E conjugate.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 10. hoeford.com [hoeford.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. blog.td2inc.com [blog.td2inc.com]
- 20. mdpi.com [mdpi.com]
- 21. prisysbiotech.com [prisysbiotech.com]
- 22. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GMP vs. Non-GMP Auristatin E in Preclinical Research
In the landscape of targeted cancer therapy, Auristatin E and its derivatives, such as Monomethyl Auristatin E (MMAE), stand out as potent microtubule-disrupting agents, primarily utilized as payloads in Antibody-Drug Conjugates (ADCs). The transition from promising preclinical research to clinical application necessitates a stringent adherence to manufacturing standards, bringing to the forefront the critical distinction between Good Manufacturing Practice (GMP) and non-GMP grade active pharmaceutical ingredients (APIs). While direct, publicly available preclinical studies exhaustively comparing GMP and non-GMP Auristatin E are not common, this guide provides a comprehensive comparison based on established principles of pharmaceutical development and the expected implications for preclinical outcomes.
The core difference between GMP and non-GMP materials lies in the regulatory framework and quality control under which they are produced. GMP is a system that ensures products are consistently produced and controlled according to quality standards, minimizing risks that cannot be eliminated through final product testing.[1][2] Non-GMP materials, while suitable for early-stage research and discovery, lack the rigorous documentation, process controls, and quality assurance demanded for clinical-grade substances.[1][2] For a highly potent cytotoxic agent like Auristatin E, these differences can have profound implications for the safety, efficacy, and reproducibility of preclinical studies.
Data Presentation: Expected Differences in Material Attributes and Biological Performance
The following tables present a hypothetical, yet plausible, comparison of key quality attributes and biological performance indicators between a GMP and a non-GMP batch of Auristatin E. These tables are intended to be illustrative of the types of disparities that researchers might expect to observe.
Table 1: Comparison of Physicochemical Properties
| Parameter | GMP-Grade Auristatin E | Non-GMP-Grade Auristatin E | Rationale for Expected Difference |
| Purity (HPLC) | ≥ 99.0% | Typically 95-98% | GMP processes are highly optimized and validated to maximize purity and minimize impurities. |
| Impurity Profile | Well-characterized, with specified limits for known impurities. | May contain a higher percentage of uncharacterized or variable impurities. | Stringent GMP controls include in-process monitoring and final product testing to identify and control impurities. |
| Endotoxin Levels | ≤ 0.5 EU/mg | Not typically tested or controlled to the same level. | Endotoxin testing is a critical safety parameter for injectable drugs, mandated under GMP. |
| Residual Solvents | Within ICH limits | May exceed ICH limits or be unquantified. | GMP manufacturing includes validated processes for solvent removal and testing for residual levels. |
| Batch-to-Batch Consistency | High | Variable | A cornerstone of GMP is ensuring consistency and reproducibility between manufacturing runs. |
Table 2: Illustrative Comparison of In Vitro and In Vivo Performance
| Experiment | GMP-Grade Auristatin E | Non-GMP-Grade Auristatin E | Potential Implications of Discrepancies |
| In Vitro Cytotoxicity (IC50) | Highly consistent across batches (e.g., 0.5 ± 0.05 nM in SK-BR-3 cells) | Greater variability (e.g., 0.8 ± 0.3 nM in SK-BR-3 cells) | Inconsistent in vitro data can lead to erroneous conclusions about potency and hinder the selection of lead candidates. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Robust and reproducible tumor growth delay in xenograft models.[3] | Variable efficacy, potentially leading to a need for higher or more frequent dosing. | Uncharacterized impurities in non-GMP material could be antagonistic or have off-target effects, confounding efficacy results. |
| Pharmacokinetics (PK) | Consistent and predictable PK profile. | More variable PK parameters (e.g., clearance, half-life). | Impurities can alter the metabolism and clearance of the active compound, affecting exposure and therapeutic index. |
| Tolerability (Maximum Tolerated Dose - MTD) | Higher and more consistent MTD. | Lower or more variable MTD. | Unidentified impurities can contribute to unexpected toxicity, leading to a lower MTD. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are representative protocols for key experiments used to evaluate Auristatin E or ADCs containing this payload.
In Vitro Cytotoxicity Assay
-
Cell Culture : Human cancer cell lines (e.g., SK-BR-3, BT-474 for HER2-targeted ADCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation : GMP and non-GMP Auristatin E are dissolved in DMSO to create high-concentration stock solutions, which are then serially diluted in cell culture media to the desired final concentrations.
-
Cell Plating : Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment : The following day, the media is replaced with fresh media containing the various concentrations of GMP or non-GMP Auristatin E. Control wells receive media with the corresponding DMSO concentration.
-
Incubation : Plates are incubated for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis : The absorbance or luminescence values are converted to percentage of viable cells relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a non-linear regression analysis of the dose-response curve.
In Vivo Xenograft Efficacy Study
-
Animal Models : Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation : Human tumor cells (e.g., Karpas 299 for CD30-positive lymphoma) are subcutaneously implanted into the flank of each mouse.[4]
-
Tumor Growth Monitoring : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and their volume is measured regularly using calipers.
-
Randomization and Dosing : Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, GMP Auristatin E-ADC, non-GMP Auristatin E-ADC). The ADC is administered, typically intravenously, at a specified dose and schedule.
-
Efficacy Endpoints : Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or tumor regression.
-
Data Analysis : Mean tumor volumes for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA) is used to compare the efficacy between the different treatment groups.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.
Caption: Mechanism of action of an Auristatin E-based ADC.
Caption: Experimental workflow for comparing GMP and non-GMP Auristatin E.
Caption: Logical relationship between manufacturing standards and preclinical data quality.
References
- 1. GMP vs Non-GMP: How Laboratory Professionals Can Navigate and Manage Dual Compliance Workflows | Lab Manager [labmanager.com]
- 2. GMP vs. Non-GMP Biochemical Reagents: What’s the Difference? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. When Does GMP Matter In Non-GMP Settings [cellandgene.com]
- 6. agnopharma.com [agnopharma.com]
Assessing the Bystander Effect of Auristatin E-based ADCs: A Comparative Guide
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. Their efficacy is not only determined by the specific delivery of a potent cytotoxic payload to antigen-expressing tumor cells but also, in many cases, by the "bystander effect." This phenomenon occurs when the cytotoxic agent, once released from the target cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative cancer cells. This is particularly crucial in treating heterogeneous tumors where antigen expression can be varied.[1][2]
Auristatin E and its derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent microtubule-inhibiting payloads frequently used in ADCs.[3][4] A key determinant of an ADC's ability to induce a bystander effect is the physicochemical properties of its payload, particularly its membrane permeability. This guide provides a comparative assessment of the bystander effect of Auristatin E-based ADCs, supported by experimental data and detailed methodologies.
The Mechanism of the Bystander Effect
The bystander effect of an ADC is contingent on a series of events, beginning with the binding of the ADC to its target antigen on the cancer cell surface. Following internalization, the ADC is trafficked to the lysosome where the linker connecting the antibody to the payload is cleaved. For a bystander effect to occur, the released payload must then be able to traverse the cell membrane and enter adjacent cells to exert its cytotoxic activity.[2] This necessitates a cleavable linker and a membrane-permeable payload.[5]
Below is a diagram illustrating the signaling pathway of an ADC with a bystander effect.
Caption: Mechanism of ADC-mediated bystander killing.
Comparative Analysis of Auristatin E Derivatives: MMAE vs. MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are structurally similar auristatin derivatives, but they exhibit profoundly different bystander killing capabilities due to a key structural difference. MMAF possesses a charged C-terminal phenylalanine, which renders it less membrane-permeable compared to the more hydrophobic and neutral MMAE.[3][5]
In Vitro Cytotoxicity and Bystander Effect
The difference in membrane permeability directly impacts the cytotoxic activity of the free payloads and the bystander effect of the corresponding ADCs.
| Payload/ADC | Target Cell Line | IC50 (Free Payload) | Co-culture with Antigen-Negative Cells | Bystander Killing | Reference |
| MMAE | Karpas 299 (CD30+) | 1 ng/mL | Yes | Potent | [5] |
| MMAF | Karpas 299 (CD30+) | 100 ng/mL | Yes | Negligible | [5] |
| cAC10-vcMMAE | Karpas 299 (CD30+) | - | Yes | Potent | [5] |
| cAC10-vcMMAF | Karpas 299 (CD30+) | - | Yes | Negligible | [5] |
| T-vc-MMAE | N87 (HER2+) | - | GFP-MCF7 (HER2-) | Observed | [2] |
In Vivo Antitumor Activity in Admixed Tumor Models
The differential bystander effect observed in vitro translates to significant differences in antitumor efficacy in vivo, particularly in models of heterogeneous tumors.
| ADC | Tumor Model | Dosing | Outcome | Reference |
| cAC10-vcMMAE | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | 3 mg/kg | Complete tumor regression | [5] |
| cAC10-vcMMAF | Admixed Karpas 299 (CD30+) and Karpas-35R (CD30-) | 3 mg/kg | Tumor growth similar to control | [5] |
Comparison with Other ADC Payloads
The bystander effect is not unique to Auristatin E-based ADCs. Other payload classes, such as maytansinoids (e.g., DM1) and topoisomerase inhibitors (e.g., DXd), also exhibit varying degrees of bystander killing, largely dependent on their membrane permeability and the nature of the linker.
| ADC | Payload Class | Linker | Bystander Effect | Reference |
| T-vc-MMAE | Auristatin | Cleavable (vc) | Yes | [1][2] |
| T-DM1 | Maytansinoid | Non-cleavable | No | [1][2] |
| T-DXd (Enhertu®) | Topoisomerase I Inhibitor | Cleavable | Yes | [1][6] |
Quantitative In Vitro Comparison
| ADC | Target Cells (HER2+) | Bystander Cells (HER2-) | Outcome | Reference |
| T-MMAE | BT474 / N87 | MDA-MB-453 / MKN74 | Potent killing of both HER2+ and HER2- cells | [1] |
| T-DXd | BT474 / N87 | MDA-MB-453 / MKN74 | Potent killing of both HER2+ and HER2- cells | [1] |
| T-DM1 | BT474 / N87 | MDA-MB-453 / MKN74 | Only killed HER2+ cells | [1] |
Experimental Protocols
Accurate assessment of the bystander effect is critical for the preclinical development of ADCs. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Caption: Workflow for an in vitro co-culture bystander assay.
Methodology:
-
Cell Preparation: Antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) or luciferase for easy and specific quantification.[2][7]
-
Co-culture Seeding: Antigen-positive and antigen-negative cells are seeded together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, or 3:1).[2]
-
ADC Treatment: The co-culture is treated with a serial dilution of the ADC. A non-binding ADC with the same payload is often used as a negative control.[5]
-
Incubation: The plate is incubated for a period of 72 to 144 hours to allow for ADC processing and bystander killing.[2][7]
-
Viability Assessment: The viability of the antigen-negative cells is measured using a method that specifically quantifies them, such as flow cytometry based on the fluorescent protein expression or luminescence measurement.[2][8] Total cell viability can be assessed using assays like MTT.[2]
-
Data Analysis: The percentage of viable antigen-negative cells is plotted against the ADC concentration to determine the IC50 value, which represents the potency of the bystander effect.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting by creating tumors composed of a mixture of antigen-positive and antigen-negative cells.[5]
Caption: Workflow for an in vivo admixed tumor model.
Methodology:
-
Cell Preparation: A suspension containing a defined ratio of antigen-positive and antigen-negative tumor cells (e.g., 1:1) is prepared.[5]
-
Tumor Implantation: The cell mixture is subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³), and tumor volumes are measured regularly with calipers.[5]
-
Treatment: Once tumors reach the desired size, mice are treated with the ADC, a non-binding control ADC, and a vehicle control.[5]
-
Efficacy Assessment: Tumor volumes are monitored over time to assess the antitumor activity. A significant reduction in tumor volume in the ADC-treated group compared to the controls indicates a potent bystander effect.[5]
Conclusion
The bystander effect is a critical attribute of many successful ADCs, enabling the eradication of antigen-negative tumor cells and addressing tumor heterogeneity. For Auristatin E-based ADCs, the membrane permeability of the payload is the primary determinant of this effect, with MMAE demonstrating potent bystander killing while the less permeable MMAF does not. When compared to other payload classes, ADCs with cleavable linkers and membrane-permeable payloads, such as those containing MMAE or DXd, consistently exhibit a strong bystander effect, in contrast to ADCs with non-cleavable linkers and charged payloads like T-DM1. The rigorous in vitro and in vivo experimental models detailed in this guide are essential for the quantitative assessment of the bystander effect, providing crucial data to inform the design and development of next-generation ADCs with enhanced therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tumor-admixture Model to Interrogate Immune Cell-dependent Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new Auristatin E derivatives against established standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel Auristatin E derivatives against established standards, namely Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). The following sections detail the cytotoxic activity, bystander effect, and stability of these potent antitubulin agents, supported by experimental data and detailed protocols.
Comparative Cytotoxicity
The in vitro cytotoxicity of new Auristatin E derivatives has been evaluated against various cancer cell lines and compared to the established benchmarks, MMAE and MMAF. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these compounds.
| Compound | Cell Line | IC50 (nM) | Reference |
| MMAE (Standard) | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [1] |
| HEK293 (Kidney Cancer) | 4.24 ± 0.37 | [1] | |
| PC-3 (Prostate Cancer) | ~2 | [2] | |
| C4-2B (Prostate Cancer) | ~2 | [2] | |
| MMAF (Standard) | - | - | - |
| Monomethyl Auristatin E Phosphate (MMAEp) | PC-3 (Prostate Cancer) | ~48 | [2] |
| C4-2B (Prostate Cancer) | ~48 | [2] | |
| Hydrophilic MMAE Derivatives | - | - | - |
| Auristatin PYE (MMAPYE) | - | Comparable to MMAE | [3] |
Mechanism of Action: Tubulin Inhibition and Downstream Signaling
Auristatin E and its derivatives exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway of Auristatin-Induced G2/M Arrest and Apoptosis
The inhibition of tubulin polymerization by Auristatin E derivatives triggers a cascade of signaling events culminating in programmed cell death. Key pathways involved include the activation of the spindle assembly checkpoint, leading to G2/M arrest, and the induction of endoplasmic reticulum (ER) stress, which further promotes apoptosis.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the accurate benchmarking of new Auristatin E derivatives. The following sections provide detailed methodologies for critical in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of Auristatin E derivatives using a colorimetric MTT assay.
Materials:
-
Cancer cell lines (e.g., SKBR3, HEK293, PC-3)
-
Complete cell culture medium
-
96-well plates
-
Auristatin E derivatives and standards (MMAE, MMAF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the Auristatin E derivatives and standards in complete medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an antibody-drug conjugate (ADC) carrying an Auristatin E derivative to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC with the Auristatin E derivative
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Co-culture the Ag+ and Ag- cells in a 96-well plate at various ratios.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the ADC.
-
Incubate for a predetermined period (e.g., 72-96 hours).
-
Measure the fluorescence of the Ag- (GFP-expressing) cells using a fluorescence plate reader. A decrease in fluorescence indicates cell death.
-
Alternatively, harvest the cells and analyze the viability of the GFP-positive population by flow cytometry.
-
Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations to determine the extent of the bystander effect.
ADC Stability Assay (LC-MS)
This protocol assesses the stability of the ADC and the release of the Auristatin E derivative in plasma over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
ADC with the Auristatin E derivative
-
Human or mouse plasma
-
Incubator at 37°C
-
Sample preparation reagents (e.g., for protein precipitation or immunocapture)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Process the plasma samples to separate the ADC and any released payload from plasma proteins. This can be achieved through protein precipitation or affinity capture of the ADC.
-
Analyze the samples using an LC-MS method optimized for the detection and quantification of the intact ADC and the free Auristatin E derivative.
-
Determine the concentration of the intact ADC and the released payload at each time point to evaluate the stability of the conjugate.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Auristatin E (GMP)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Auristatin E, manufactured under Good Manufacturing Practices (GMP), are paramount for ensuring laboratory safety and environmental protection. Auristatin E and its derivatives, such as Monomethyl Auristatin E (MMAE), are highly cytotoxic agents, categorized as hazardous materials that require stringent disposal protocols.[1][2] Adherence to these procedures is not only a matter of safety but also a critical component of regulatory compliance.[2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to understand the hazards associated with Auristatin E. It is classified as fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[3][4] Therefore, all handling and disposal activities must be conducted by trained personnel in designated areas equipped with appropriate safety measures.[5][6]
Personal Protective Equipment (PPE): Personnel must wear appropriate PPE to prevent exposure. This includes:
-
Respiratory Protection: A suitable respirator is necessary to avoid inhalation of dust or aerosols.[4][7][8]
-
Hand Protection: Two pairs of chemotherapy-rated gloves are recommended.[1]
-
Eye Protection: Safety goggles or a face shield should be worn.[4][6][8]
-
Body Protection: An impermeable, long-sleeved gown is required to prevent skin contact.[4][6][8]
Step-by-Step Disposal Procedure
The disposal of Auristatin E (GMP) waste must follow a carefully controlled workflow to minimize contamination and ensure safe handling from the point of generation to final disposal.
1. Waste Segregation and Collection:
-
Immediately after use, all materials contaminated with Auristatin E, including empty vials, syringes, needles, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.[2][9]
-
Sharps, such as needles and blades, must be placed in a designated, puncture-resistant cytotoxic sharps container.[2][6]
-
Non-sharp solid waste should be collected in clearly labeled, leak-proof, and sealable cytotoxic waste bags.[6][9] It is recommended to double-bag this waste.[9]
-
Liquid waste should be collected in sealed, leak-proof containers.
2. Decontamination of Surfaces and Equipment:
-
All surfaces and non-disposable equipment that may have come into contact with Auristatin E should be decontaminated.
-
A recommended practice is to use a deactivating solution, followed by cleaning with a suitable detergent and rinsing. The specific deactivating agent should be validated for its effectiveness against Auristatin E.
3. Packaging and Labeling:
-
All cytotoxic waste containers must be securely sealed to prevent leakage.
-
Each container must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[2]
4. Temporary Storage:
-
Packaged and labeled cytotoxic waste should be stored in a designated, secure, and isolated area away from general waste and incompatible materials.[5][9]
-
The storage area should be well-ventilated and have restricted access.
5. Final Disposal:
-
The disposal of Auristatin E waste must be carried out by a licensed and certified hazardous waste disposal contractor.
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted facility.[5] This method ensures the complete destruction of the cytotoxic compounds.
-
Never dispose of Auristatin E waste via standard laboratory trash, sewer systems, or as regular medical waste.[8]
The logical workflow for the proper disposal of Auristatin E (GMP) is illustrated in the diagram below.
Caption: Logical workflow for the proper disposal of Auristatin E (GMP).
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters and classifications related to the handling and disposal of Auristatin E and similar cytotoxic compounds.
| Parameter | Classification/Value | Reference |
| Acute Oral Toxicity | Fatal if swallowed | [3] |
| Acute Inhalation Toxicity | Fatal if inhaled | [3] |
| Germ Cell Mutagenicity | May cause genetic defects | [3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | [3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [8] |
| Recommended Disposal Method | High-temperature incineration | [5] |
Experimental Protocols
While specific experimental protocols for the decontamination of Auristatin E are not publicly available and are often proprietary to the manufacturer or user facility, a general protocol for surface decontamination can be outlined as follows:
General Surface Decontamination Protocol:
-
Preparation: Ensure all personnel are wearing the required PPE. Prepare the decontaminating solution according to the manufacturer's instructions.
-
Initial Cleaning: Remove any visible powder or liquid contamination using absorbent pads. Dispose of these pads as cytotoxic waste.
-
Application of Decontaminating Agent: Liberally apply the validated decontaminating solution to the surface. Ensure the entire surface remains wet for the recommended contact time.
-
Scrubbing: If necessary, gently scrub the surface with a non-abrasive pad to ensure complete coverage and removal of the contaminant.
-
Rinsing: Thoroughly rinse the surface with an appropriate solvent or purified water to remove the decontaminating agent.
-
Drying: Dry the surface completely using clean, absorbent materials. Dispose of all cleaning materials as cytotoxic waste.
-
Verification (Optional but Recommended): In a GMP setting, surface wipe testing may be performed after decontamination to verify the absence of residual Auristatin E.
By adhering to these detailed procedures, laboratories and manufacturing facilities can effectively manage the risks associated with Auristatin E (GMP) and ensure the safety of their personnel and the environment.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Understanding GMP Guidelines for Waste Management in Pharmaceutical Manufacturing – Schedule M Compliance [schedule-m.com]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. abmole.com [abmole.com]
- 8. Auristatin E|160800-57-7|MSDS [dcchemicals.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safe Handling of Auristatin E (GMP): A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
Auristatin E and its derivatives, such as Monomethyl Auristatin E (MMAE), are highly potent cytotoxic agents used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Due to their toxicity, stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are imperative, particularly within a Good Manufacturing Practice (GMP) environment, to protect researchers, scientists, and drug development professionals from exposure.[3][4] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of Auristatin E.
Hazard Summary
Auristatin E is classified as a hazardous substance with multiple routes of exposure, including inhalation, skin contact, and ingestion.[5][6][7][8] The primary health risks associated with Auristatin E are summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 1, 2 | Fatal if swallowed.[5][8] |
| Acute Toxicity, Dermal | 1, 2 | Fatal in contact with skin. |
| Acute Toxicity, Inhalation | 1, 2 | Fatal if inhaled.[5][8] |
| Germ Cell Mutagenicity | 1A, 1B | May cause genetic defects.[5][8] |
| Reproductive Toxicity | 1A, 1B | May damage fertility or the unborn child.[5][8] |
| Specific Target Organ Toxicity | 1 | Causes damage to organs.[5][8] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[5][9] |
| Eye Damage/Irritation | 2 | Causes serious eye irritation.[5][9] |
| Aquatic Hazard (Chronic) | 3 | Harmful to aquatic life with long lasting effects.[5][8] |
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be implemented to minimize exposure. For a highly potent compound like Auristatin E, this is a critical step in ensuring operator safety.[3][4]
-
Containment: All handling of Auristatin E powder should be performed within a containment system, such as a negative pressure isolator or a glovebox.[3][10] This provides a physical barrier between the operator and the potent compound.
-
Ventilation: Ensure adequate ventilation with a local exhaust system to capture any airborne particles at the source.[6][7][8]
-
Airlocks and Dedicated Areas: Operations should be conducted in a dedicated suite with airlocks to control the movement of personnel and materials, preventing cross-contamination.[11]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory for all personnel handling Auristatin E. The selection of PPE should be based on a thorough risk assessment.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or latex gloves. | Provides a robust barrier against skin contact. The outer glove should be changed frequently, especially after any potential contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-linting, impervious material. | Protects the body from splashes and aerosol exposure.[12] |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter or a supplied-air respirator. | Offers a high level of protection against inhalation of airborne particles.[13] |
| Eye Protection | Chemical splash goggles or a full face shield. | Protects the eyes and face from splashes and aerosols.[12] |
| Shoe Covers | Disposable, impervious shoe covers. | Prevents the tracking of contaminants out of the handling area. |
| Head and Hair Covering | Disposable bouffant cap or hood. | Contains hair and prevents contamination of the work area. |
Operational Plan for Handling Auristatin E (GMP)
A step-by-step operational plan is crucial for ensuring safety and compliance within a GMP environment.
1. Preparation and Pre-Handling:
-
Verify that all engineering controls (isolator, ventilation) are functioning correctly.
-
Assemble all necessary equipment and materials inside the containment system before introducing Auristatin E.
-
Prepare decontamination solutions (e.g., alcohol) and waste disposal containers.[8]
2. Donning PPE:
-
Follow a strict, documented procedure for donning PPE in a designated clean area. The sequence is critical to avoid contamination.
3. Handling Auristatin E:
-
All manipulations of Auristatin E powder must occur within the primary containment system.
-
Use dedicated, disposable equipment where possible to minimize cleaning requirements.
-
Avoid generating dust or aerosols.[6][7] If dissolving, add the solvent to the powder slowly and carefully.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment within the containment system. A common decontamination agent is a solution of alcohol.[8]
-
Wipe down the exterior of all items being removed from the containment system.
-
Follow a specific procedure for doffing PPE to prevent cross-contamination.
5. Waste Disposal:
-
All disposable PPE and materials that have come into contact with Auristatin E are considered hazardous waste.
-
Segregate and dispose of waste in clearly labeled, sealed containers according to institutional and regulatory guidelines.[5][7] Do not dispose of with household garbage or into the sewage system.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Eye Contact: Flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][8]
-
Spill: Evacuate the area. Only trained personnel with appropriate PPE should clean up the spill using absorbent materials. All cleanup materials must be disposed of as hazardous waste.[8]
Caption: Workflow for donning and doffing PPE for handling Auristatin E in a GMP environment.
References
- 1. books.rsc.org [books.rsc.org]
- 2. adcreview.com [adcreview.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. Auristatin E|160800-57-7|MSDS [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. biosynth.com [biosynth.com]
- 10. fps-pharma.com [fps-pharma.com]
- 11. pharm-int.com [pharm-int.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. pharmastate.academy [pharmastate.academy]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
